Product packaging for (rac)-Indapamide-d3(Cat. No.:CAS No. 1217052-38-4)

(rac)-Indapamide-d3

Cat. No.: B563379
CAS No.: 1217052-38-4
M. Wt: 368.9 g/mol
InChI Key: NDDAHWYSQHTHNT-FIBGUPNXSA-N
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Description

(rac)-Indapamide-d3, also known as this compound, is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 368.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217052-38-4

Molecular Formula

C16H16ClN3O3S

Molecular Weight

368.9 g/mol

IUPAC Name

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide

InChI

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3

InChI Key

NDDAHWYSQHTHNT-FIBGUPNXSA-N

Synonyms

3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide;  (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide;  Arifon-d3;  Bajaten-d3;  Damide-d3;  Flubest-d3;  Fludex-d3;  Idamide-d3;  Noranat-d3;  Veroxil-d3;  Tandix-d3

Origin of Product

United States

Foundational & Exploratory

(rac)-Indapamide-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(rac)-Indapamide-d3 is the deuterated analog of Indapamide, a widely prescribed thiazide-like diuretic. This stable isotope-labeled compound serves as an indispensable tool in modern bioanalytical research, primarily utilized as an internal standard for the highly accurate quantification of Indapamide in biological matrices. This technical guide provides an in-depth overview of this compound, its primary application, and the underlying pharmacology of its non-labeled counterpart, Indapamide, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Understanding this compound and its Progenitor

This compound is a synthetic derivative of Indapamide where three hydrogen atoms on the methyl group of the indoline ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than Indapamide, allowing for its distinct detection in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.[1] Its primary and critical use is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard in pharmacokinetic and bioequivalence studies due to its ability to compensate for variability in sample preparation and instrument response, thus ensuring the precision and accuracy of the analytical results.

Indapamide, the parent compound, is a cornerstone in the management of hypertension and edema associated with congestive heart failure.[4][5] It is classified as a thiazide-like diuretic and exerts its therapeutic effects through a dual mechanism of action, impacting both renal and vascular systems.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its application in a typical LC-MS/MS bioanalytical method.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₃D₃ClN₃O₃S
Molecular Weight368.85 g/mol
Unlabeled CAS Number26807-65-8
Labeled CAS Number1217052-38-4
Isotopic Purity≥98%
Chemical Purity>95% (HPLC)

Table 2: Mass Spectrometry Parameters for the Quantification of Indapamide using this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Indapamide364.0188.9Negative Electrospray Ionization (ESI-)
This compound (IS)367.0188.9Negative Electrospray Ionization (ESI-)

IS: Internal Standard[2]

Mechanism of Action of Indapamide

Indapamide's antihypertensive effect is attributed to its dual action on the kidneys and blood vessels.

Renal Action

In the kidneys, Indapamide acts on the distal convoluted tubule of the nephron. It inhibits the Na+/Cl- cotransporter, which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4][5] By blocking this transporter, Indapamide increases the excretion of sodium and water in the urine, leading to a reduction in plasma volume and consequently, a decrease in blood pressure.[4]

Vascular Action

Beyond its diuretic effect, Indapamide has a direct vasodilatory action on vascular smooth muscle.[5][6][7] This effect is believed to be mediated through the modulation of calcium ion channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the smooth muscle cells.[5] This vasodilation reduces peripheral vascular resistance, further contributing to the lowering of blood pressure.[8]

Indapamide_Mechanism_of_Action cluster_kidney Renal Action (Distal Convoluted Tubule) cluster_vessel Vascular Action (Vascular Smooth Muscle) Indapamide_K Indapamide NaCl_cotransporter Na+/Cl- Cotransporter Indapamide_K->NaCl_cotransporter Inhibits Na_reabsorption Decreased Na+ and Cl- Reabsorption Indapamide_K->Na_reabsorption Leads to Diuresis Increased Na+ and Water Excretion (Diuresis) Na_reabsorption->Diuresis Plasma_volume Reduced Plasma Volume Diuresis->Plasma_volume BP_renal Decreased Blood Pressure Plasma_volume->BP_renal BP_Overall Overall Antihypertensive Effect BP_renal->BP_Overall Indapamide_V Indapamide Ca_channels Ca2+ Channels Indapamide_V->Ca_channels Modulates Intracellular_Ca Decreased Intracellular Ca2+ Indapamide_V->Intracellular_Ca Leads to Vasodilation Vasodilation Intracellular_Ca->Vasodilation PVR Reduced Peripheral Vascular Resistance Vasodilation->PVR BP_vascular Decreased Blood Pressure PVR->BP_vascular BP_vascular->BP_Overall

Indapamide's Dual Mechanism of Action.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Indapamide in human whole blood using this compound as an internal standard, based on established LC-MS/MS methods.[2]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human whole blood in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) in an isocratic or gradient elution.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indapamide: m/z 364.0 → 188.9

    • This compound: m/z 367.0 → 188.9

  • Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

Experimental Workflow for a Bioequivalence Study

This compound is crucial for conducting bioequivalence studies, which are required to demonstrate that a generic drug formulation performs in the same manner as the brand-name drug. The following diagram illustrates a typical workflow for such a study.

Bioequivalence_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization into Two Groups Subject_Recruitment->Randomization Dosing_Period1 Period 1: Dosing (Test or Reference Drug) Randomization->Dosing_Period1 Blood_Sampling1 Serial Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Sample_Prep Sample Preparation (with this compound IS) Blood_Sampling1->Sample_Prep Dosing_Period2 Period 2: Crossover Dosing (Alternate Drug) Washout->Dosing_Period2 Blood_Sampling2 Serial Blood Sampling Dosing_Period2->Blood_Sampling2 Blood_Sampling2->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Det Determination of Indapamide Concentration LCMS_Analysis->Concentration_Det PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Concentration_Det->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Workflow for a Bioequivalence Study of Indapamide.

References

An In-depth Technical Guide to (rac)-Indapamide-d3: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Indapamide-d3 is the deuterated analog of Indapamide, a thiazide-like diuretic and antihypertensive agent. The substitution of three hydrogen atoms with deuterium in the methyl group of the indoline ring provides a valuable tool for various research applications, particularly in pharmacokinetic studies and as an internal standard in bioanalytical assays. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is a racemic mixture of the deuterated form of Indapamide. The core structure consists of a chlorobenzamide moiety linked to a deuterated methylindoline group.

Synonyms: 3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide; (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3.[1][2][3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated form, Indapamide, are also provided for comparison where specific data for the deuterated analog is not available.

PropertyValue for this compoundValue for IndapamideReference
Molecular Formula C₁₆H₁₃D₃ClN₃O₃SC₁₆H₁₆ClN₃O₃S[1][2][3][4]
Molecular Weight 368.85 g/mol 365.83 g/mol [1][2][3][4]
CAS Number 1217052-38-426807-65-8[5]
Appearance White to Pale Orange SolidWhite to Off-White Crystalline Powder[6]
Melting Point 160-162 °C160-162 °C[6][7]
Boiling Point Not available~110.4 °C (rough estimate)[7]
pKa Not available8.8 ± 0.2[7]
Solubility Slightly soluble in DMSO and MethanolPractically insoluble in water, soluble in ethanol[6][7]
Storage -20°C Freezer, Under Inert AtmosphereRoom temperature[6]

Mechanism of Action

Indapamide exerts its therapeutic effects through a dual mechanism of action, combining diuretic and direct vascular effects.

Diuretic Action in the Kidney

Indapamide is classified as a thiazide-like diuretic. Its primary site of action is the distal convoluted tubule (DCT) of the nephron in the kidney.[8] Here, it inhibits the Na+/Cl- cotransporter, a protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[8] By blocking this transporter, Indapamide increases the excretion of sodium and chloride, and consequently water, leading to a reduction in blood volume.[8]

Caption: Diuretic action of Indapamide in the distal convoluted tubule.

Vasodilatory Action

In addition to its diuretic effect, Indapamide has a direct vasodilatory action on vascular smooth muscle cells.[9] This effect is thought to be mediated by the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle.[8][10] This vasodilation contributes to the reduction of peripheral vascular resistance and blood pressure.[8] Studies have also suggested that Indapamide can inhibit the proliferation of vascular smooth muscle cells, potentially by interfering with the mitogen-activated protein kinase (MAPK) pathway.[11]

Vasodilatory_Action Indapamide Indapamide Ca_Channel Voltage-gated Ca2+ Channels Indapamide->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation Reduced

Caption: Vasodilatory signaling pathway of Indapamide.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials 2-Methylindoline-d3 2-(methyl-d3)-indoline Coupling Coupling Reaction 2-Methylindoline-d3->Coupling Chlorosulfonylbenzoic_acid 4-chloro-3-sulfamoylbenzoic acid Chlorosulfonylbenzoic_acid->Coupling Purification Purification (e.g., Crystallization) Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

A plausible synthetic route involves:

  • Preparation of 2-(methyl-d3)-indoline: This deuterated intermediate can be synthesized through various methods, potentially involving the reduction of a suitable precursor with a deuterium source.

  • Acylation: The deuterated 2-methylindoline is then acylated with 4-chloro-3-sulfamoylbenzoyl chloride in the presence of a base to yield this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as isopropanol/water, to obtain the final product of high purity.[7]

Analytical Methodology: Quantification using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Indapamide in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol based on published methods.[14]

Experimental Workflow for Bioanalysis:

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Whole Blood) Spiking Spike with This compound (IS) Sample->Spiking Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spiking->Extraction LC_Separation LC Separation (Reversed-Phase Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of Indapamide using this compound as an internal standard.

Detailed Protocol:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution as the internal standard.

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified by liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The transitions monitored would be specific for Indapamide and this compound.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of Indapamide to the peak area of this compound against the concentration of Indapamide standards.

    • The concentration of Indapamide in the unknown samples is then determined from this calibration curve.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected data can be inferred from the known spectra of Indapamide.

  • Mass Spectrometry: In mass spectrometry, this compound will exhibit a molecular ion peak (or a protonated/deprotonated molecular ion peak depending on the ionization mode) that is 3 mass units higher than that of unlabeled Indapamide due to the presence of three deuterium atoms. The fragmentation pattern is expected to be similar to that of Indapamide, with key fragments containing the deuterated methylindoline moiety showing a corresponding mass shift.[15]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound will be very similar to that of Indapamide, with the key difference being the absence of the signal corresponding to the methyl protons. The integration of the remaining signals will be consistent with the structure.

    • ¹³C NMR: The carbon NMR spectrum will also be similar to that of Indapamide. The carbon atom of the deuterated methyl group will show a characteristic multiplet due to coupling with deuterium (a triplet for a -CD₃ group) and will have a slightly different chemical shift compared to the non-deuterated analog.[16][17]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its utility as an internal standard in bioanalytical methods ensures the accuracy and reliability of pharmacokinetic and bioequivalence studies of Indapamide. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols to support its effective application in a research setting.

References

(rac)-Indapamide-d3: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (rac)-Indapamide-d3, a deuterated analog of the antihypertensive drug Indapamide. This isotopically labeled compound serves as a crucial internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Indapamide in biological matrices.

Introduction

This compound is a stable isotope-labeled version of Indapamide where three hydrogen atoms on the methyl group of the indoline ring are replaced with deuterium atoms.[1][2] This substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry.[3] The similar physicochemical properties and chromatographic behavior to the parent drug make it an ideal internal standard for bioanalytical methods.[4]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to the non-labeled compound, primarily involving the coupling of a deuterated indoline precursor with a sulfamoyl benzoyl chloride derivative.

Proposed Synthetic Pathway

The key to the synthesis is the preparation of the deuterated intermediate, 2-(trideuteriomethyl)-2,3-dihydro-1H-indole. This is followed by its reaction with 4-chloro-3-sulfamoylbenzoyl chloride to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Preparation of Deuterated Intermediate cluster_1 Step 2: Coupling Reaction Indoline 2-Methylindoline Deuterated_Intermediate 2-(Trideuteriomethyl)- 2,3-dihydro-1H-indole Indoline->Deuterated_Intermediate Deuteration Final_Product This compound Deuterated_Intermediate->Final_Product Coupling Benzoyl_Chloride 4-Chloro-3-sulfamoylbenzoyl chloride Benzoyl_Chloride->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following is a proposed method based on established synthetic routes for Indapamide.

Step 1: Synthesis of 1-Amino-2-(trideuteriomethyl)-2,3-dihydro-1H-indole

A detailed protocol for the synthesis of the deuterated 2-methylindoline precursor is not readily found in the public domain. However, general methods for deuterium labeling can be employed. One possible approach involves the reduction of a suitable precursor with a deuterium source.

Step 2: Coupling with 4-Chloro-3-sulfamoylbenzoyl chloride

  • Dissolve 1-amino-2-(trideuteriomethyl)-2,3-dihydro-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine, to the solution.

  • Slowly add a solution of 4-chloro-3-sulfamoylbenzoyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₆H₁₃D₃ClN₃O₃S
Molecular Weight 368.88 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and acetone; sparingly soluble in water.
Melting Point Expected to be similar to Indapamide (160-162 °C)
Spectroscopic and Chromatographic Analysis

The following table summarizes the key analytical techniques used for the characterization of this compound.

TechniqueExpected Observations
¹H NMR The spectrum will be similar to that of Indapamide, with the notable absence of the signal corresponding to the methyl protons (a singlet typically around 1.4 ppm). The integration of the remaining proton signals will be consistent with the structure.
¹³C NMR The spectrum will be very similar to that of Indapamide. The carbon of the deuterated methyl group will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI-MS) at an m/z value that is 3 units higher than that of unlabeled Indapamide, confirming the incorporation of three deuterium atoms.
HPLC/UPLC The retention time of this compound is expected to be nearly identical to that of unlabeled Indapamide under reversed-phase chromatographic conditions, which is a critical characteristic for its use as an internal standard.[4] The purity of the compound can be determined by measuring the peak area percentage.
Analytical Workflow

The general workflow for the characterization of synthesized this compound is outlined below.

Characterization_Workflow Start Synthesized this compound Purification Purification (Column Chromatography/Recrystallization) Start->Purification Purity_Check Purity Assessment (HPLC/UPLC) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Characterized this compound H_NMR->Final_Product C_NMR->Final_Product MS->Final_Product

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and characterization of this compound. While a detailed, publicly available synthetic protocol is elusive, a robust synthesis can be developed by adapting established methods for Indapamide, utilizing the deuterated intermediate 2-(trideuteriomethyl)-2,3-dihydro-1H-indole. Comprehensive characterization using a combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and isotopic enrichment of the final product, ensuring its suitability as an internal standard in demanding bioanalytical applications.

References

The Role of (rac)-Indapamide-d3 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and application of (rac)-Indapamide-d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the antihypertensive drug, Indapamide. The use of SIL-IS is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest degree of accuracy and precision in pharmacokinetic and bioequivalence studies.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability.[1] The ideal internal standard exhibits physicochemical properties nearly identical to the analyte of interest.[1] this compound, a deuterated form of Indapamide, serves this purpose exceptionally well.

The core principle behind using a SIL-IS is that it behaves virtually identically to the unlabeled analyte throughout the entire analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer.[2] Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the SIL-IS.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly reliable and reproducible quantitative results.[2]

Mechanism of Action: Compensating for Analytical Variability

The primary mechanism of action of this compound as an internal standard is its ability to compensate for two major sources of error in LC-MS/MS analysis: sample preparation variability and matrix effects.

2.1. Mitigating Sample Preparation Inconsistencies

Bioanalytical methods often involve multiple steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix.[3] During these steps, some degree of analyte loss is often unavoidable and can vary between samples. Since this compound has virtually the same chemical structure and properties as Indapamide, it will be lost to the same extent.[2] Therefore, the ratio of Indapamide to this compound remains constant, ensuring that the calculated concentration of Indapamide is accurate despite variations in extraction recovery.

2.2. Overcoming Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4]

Because this compound co-elutes with Indapamide and has the same ionization characteristics, it is subject to the same degree of ion suppression or enhancement.[5] By calculating the analyte-to-internal standard peak area ratio, the impact of the matrix effect is effectively canceled out, leading to a more accurate and precise measurement.[5]

The logical workflow for this compensation is illustrated in the following diagram:

cluster_0 Analytical Process cluster_1 Compensation Mechanism Analyte Indapamide (Analyte) Extraction Sample Preparation (e.g., LLE, SPE) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Variability Analytical Variability (Extraction Loss, Matrix Effects) IS->Variability compensates for Matrix Biological Matrix (e.g., Plasma, Blood) Matrix->Extraction LC LC Separation Extraction->LC MS MS Ionization LC->MS Detector MS Detection MS->Detector Ratio Analyte/IS Ratio Calculation Detector->Ratio Quant Accurate Quantification Ratio->Quant Variability->Extraction Variability->MS

Mechanism of Action of this compound as an Internal Standard.

Physicochemical Properties

The suitability of this compound as an internal standard is rooted in its physicochemical similarity to the parent compound, Indapamide.

PropertyIndapamideThis compoundRationale for Suitability
Molecular Formula C₁₆H₁₆ClN₃O₃SC₁₆H₁₃D₃ClN₃O₃SThe substitution of three hydrogen atoms with deuterium results in a minimal change in chemical properties but a distinct mass difference for MS detection.
Molecular Weight ~365.8 g/mol [6]~368.9 g/mol The mass difference of +3 Da allows for clear differentiation in the mass spectrometer without significantly altering chemical behavior.
Solubility Soluble in methanol, ethanol; practically insoluble in water.[7]Expected to have virtually identical solubility.Ensures similar behavior during liquid-liquid extraction and in the mobile phase.
Chemical Structure Contains a methylindoline and a sulfamoyl chlorobenzamide group.[6]Identical, with deuterium labeling on the methyl group.Guarantees co-elution in chromatography and similar ionization efficiency.

Experimental Protocol: Quantification of Indapamide in Human Whole Blood by LC-MS/MS

The following is a representative experimental protocol for the quantification of Indapamide using this compound as an internal standard. This method is adapted from a validated bioanalytical procedure.[8]

4.1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL polypropylene tube, add 100 µL of human whole blood sample, calibrator, or quality control sample.

  • Add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

4.2. LC-MS/MS Conditions

The following table summarizes the typical chromatographic and mass spectrometric conditions for the analysis of Indapamide and this compound.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Chromatographic Column Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)[8]
Mobile Phase Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL[8]
Column Temperature Ambient
Run Time 3.0 min[8]
Mass Spectrometer API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative[8]
MRM Transition (Indapamide) m/z 364.0 → m/z 188.9[8]
MRM Transition (this compound) m/z 367.0 → m/z 188.9[8]
Calibration Curve Range 0.25–50 ng/mL[8]
Recovery >80% for both analyte and IS[8]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound as an internal standard.

Sample_Collection Sample Collection (Human Whole Blood) Spiking Spiking with This compound Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Area Integration) LC_MS_Analysis->Data_Processing Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Data_Processing->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification Report Final Concentration Report Quantification->Report

Bioanalytical Workflow for Indapamide Quantification.

Conclusion

This compound is an exemplary internal standard for the bioanalytical quantification of Indapamide. Its mechanism of action relies on its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variability in sample preparation and mitigate the impact of matrix effects during LC-MS/MS analysis. The use of this compound is integral to the development of robust, accurate, and precise bioanalytical methods that meet the stringent requirements of regulatory bodies for drug development and clinical studies.

References

Deuterium-Labeled Indapamide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterium-labeled indapamide, a critical tool in modern pharmaceutical research. Deuterated analogs of therapeutic agents, such as indapamide-d3, serve as invaluable internal standards for bioanalytical studies, enabling precise and accurate quantification in complex biological matrices. This document details the synthesis, characterization, and application of deuterium-labeled indapamide, with a focus on its use in pharmacokinetic and metabolic studies. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the metabolic pathways of indapamide to provide a deeper understanding of its biotransformation, aiding in the design and interpretation of research studies.

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent used in the treatment of hypertension and edema.[1] To thoroughly investigate its pharmacokinetic profile, metabolic fate, and for bioequivalence studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. Deuterium-labeled indapamide, specifically indapamide-d3, serves this purpose by providing a compound with a minimal structural difference from the parent drug but a distinct mass-to-charge ratio (m/z).[2][3] This guide outlines the synthesis, analytical methodologies, and metabolic pathways relevant to the use of deuterium-labeled indapamide in a research setting.

Synthesis of Deuterium-Labeled Indapamide (Indapamide-d3)

The synthesis of indapamide-d3 involves the strategic incorporation of three deuterium atoms into the indapamide molecule. This is typically achieved by utilizing a deuterated precursor during the synthesis. The most common position for deuteration is the methyl group of the 2-methylindoline moiety, resulting in a trideuteriomethyl group.[3]

Synthetic Strategy

The synthesis of indapamide generally proceeds via the condensation of 4-chloro-3-sulfamoylbenzoic acid with 1-amino-2-methylindoline.[4][5] To produce indapamide-d3, the key deuterated intermediate required is 1-amino-2-(trideuteriomethyl)indoline. This intermediate can be prepared from 2-(trideuteriomethyl)-2,3-dihydro-1H-indole.

Experimental Protocol: Synthesis of Indapamide-d3

This protocol is adapted from established methods for the synthesis of indapamide, incorporating the deuterated intermediate.[4][6][7]

Step 1: Preparation of 1-amino-2-(trideuteriomethyl)indoline hydrochloride

This step would involve the amination of 2-(trideuteriomethyl)-2,3-dihydro-1H-indole. A common method for the amination of indolines is reaction with hydroxylamine-O-sulfonic acid.

  • Materials: 2-(trideuteriomethyl)-2,3-dihydro-1H-indole, hydroxylamine-O-sulfonic acid, an appropriate solvent (e.g., a mixture of water and an organic solvent), and a base (e.g., sodium hydroxide).

  • Procedure:

    • Dissolve 2-(trideuteriomethyl)-2,3-dihydro-1H-indole in the chosen solvent system.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid while maintaining the temperature.

    • After the addition is complete, allow the reaction to stir for a specified time.

    • Work up the reaction by neutralizing with a base and extracting the product with an organic solvent.

    • Purify the resulting 1-amino-2-(trideuteriomethyl)indoline, for example, by converting it to its hydrochloride salt by treatment with hydrochloric acid.

Step 2: Condensation with 4-chloro-3-sulfamoylbenzoyl chloride

  • Materials: 1-amino-2-(trideuteriomethyl)indoline hydrochloride, 4-chloro-3-sulfamoylbenzoyl chloride, an aprotic organic solvent (e.g., tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine).

  • Procedure:

    • Suspend 1-amino-2-(trideuteriomethyl)indoline hydrochloride in the aprotic solvent.

    • Add the non-nucleophilic base (e.g., triethylamine) and stir the mixture.

    • Slowly add a solution of 4-chloro-3-sulfamoylbenzoyl chloride in the same solvent.

    • Allow the reaction to proceed at a controlled temperature (e.g., 0-20 °C) for several hours.[7]

    • After the reaction is complete, the mixture is typically filtered to remove any salts.

    • The filtrate is concentrated, and the crude indapamide-d3 is purified by recrystallization from a suitable solvent system (e.g., isopropanol-water) to yield the final product.[4]

Workflow for the Synthesis of Indapamide-d3

cluster_synthesis Synthesis of Indapamide-d3 Start 2-(trideuteriomethyl)-2,3-dihydro-1H-indole Intermediate 1-amino-2-(trideuteriomethyl)indoline Start->Intermediate Amination Product Indapamide-d3 Intermediate->Product Condensation Reagent1 Hydroxylamine-O-sulfonic acid Reagent1->Intermediate Reagent2 4-chloro-3-sulfamoylbenzoyl chloride Reagent2->Product

A simplified workflow for the synthesis of Indapamide-d3.
Quantitative Data

The following table summarizes typical quantitative data for the synthesis of indapamide, which can be expected to be similar for its deuterated analog.

ParameterValueReference
Yield (non-deuterated) 86-93%[4]
Chemical Purity (HPLC) >99.5%[4]
Isotopic Purity >98% (typical for commercial standards)Assumed from commercial suppliers
Isotopic Enrichment ≥99 atom % DAssumed from commercial suppliers

Analytical Methods for Indapamide using a Deuterium-Labeled Internal Standard

Deuterium-labeled indapamide is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of indapamide in biological matrices such as plasma and whole blood.

LC-MS/MS Method for Quantification in Human Whole Blood

This protocol is based on a validated method for the bioequivalence study of indapamide.[2]

  • Sample Preparation:

    • To a 100 µL aliquot of human whole blood, add the internal standard solution (indapamide-d3).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate).

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Indapamide: m/z 364.1 → 189.0

      • Indapamide-d3: m/z 367.1 → 189.0

Data Presentation

The following table summarizes key parameters for a typical LC-MS/MS method for indapamide quantification.

ParameterValueReference
Matrix Human Whole Blood[2]
Internal Standard Indapamide-d3[2]
Linearity Range 0.5 - 100 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Recovery >80%[2]
Precision (RSD%) <15%[2]
Accuracy (% Bias) Within ±15%[2]

Experimental Workflow for Bioanalytical Quantification

cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Blood) Spike Spike with Indapamide-d3 (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

A typical workflow for the quantification of indapamide in biological samples.

Metabolism of Indapamide

Indapamide is extensively metabolized in the liver, with less than 7% of the drug excreted unchanged in the urine.[8] The primary metabolic pathways are mediated by cytochrome P450 enzymes, particularly CYP3A4.[4] The main biotransformation routes include hydroxylation of the indoline ring and dehydrogenation to form an indole derivative.

Major Metabolic Pathways
  • Hydroxylation: The indole moiety of indapamide can be hydroxylated to form hydroxylated metabolites (e.g., 5-hydroxyindapamide). These metabolites are generally less pharmacologically active.[4]

  • Dehydrogenation: Indapamide can undergo dehydrogenation of the indoline ring to form an indole derivative (dehydroindapamide).[9]

  • Epoxidation: An epoxide intermediate may be formed, which can then be converted to a diol via epoxide hydrolase or conjugated with glutathione.[4]

  • Hydrolysis: The amide bond can be hydrolyzed to yield 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline.[9]

Metabolic Pathway of Indapamide

cluster_metabolism Indapamide Metabolism Indapamide Indapamide M1 Hydroxylated Metabolite (e.g., 5-hydroxyindapamide) Indapamide->M1 Hydroxylation M5 Dehydroindapamide Indapamide->M5 Dehydrogenation Epoxide Epoxide Intermediate Indapamide->Epoxide Epoxidation M2 Hydroxylated Indole Metabolite M1->M2 Dehydrogenation & Oxidation M4 Oxidized Dehydroindapamide M5->M4 Oxidation M4->M2 Hydroxylation M6 Diol Metabolite Epoxide->M6 Hydrolysis M7 Glutathione Conjugate Epoxide->M7 Conjugation CYP3A4 CYP3A4 CYP3A4->M1 CYP3A4->M5 CYP3A4->Epoxide EH Epoxide Hydrolase EH->M6 GST GST GST->M7

A diagram illustrating the major metabolic pathways of indapamide.

Conclusion

Deuterium-labeled indapamide is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods, which are crucial for pharmacokinetic assessments and bioequivalence studies. This technical guide provides the fundamental knowledge, including synthetic strategies, detailed analytical protocols, and an overview of metabolic pathways, to facilitate the effective use of deuterium-labeled indapamide in a research setting. The provided data and diagrams serve as a practical resource for the design and execution of studies involving this important antihypertensive agent.

References

(rac)-Indapamide-d3 supplier and purity information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (rac)-Indapamide-d3: Suppliers, Purity, and Analytical Methodologies

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a deuterated analog of the antihypertensive and diuretic agent, Indapamide. This guide focuses on commercially available sources, their stated purity levels, and a generalized experimental workflow for quality control analysis. This compound is primarily utilized as an internal standard for the quantification of Indapamide in biological samples and pharmacokinetic studies using mass spectrometry-based methods.[1][2]

Supplier and Purity Information

This compound is available from several specialized chemical suppliers. The purity of these standards is crucial for accurate quantification in analytical assays. The following table summarizes the information provided by various suppliers. It is important to note that a Certificate of Analysis (CoA), often available upon request from the supplier, will provide lot-specific purity data and detailed analytical methods.

SupplierCAS NumberMolecular FormulaPurity SpecificationAdditional Information
BOC Sciences 1217052-38-4C₁₆H₁₃D₃ClN₃O₃S≥97%; ≥99% atom DOff-White to Pale Orange Solid.[]
LGC Standards 1217052-38-4C₁₆H₁₃D₃ClN₃O₃S>95% (HPLC)Available as a neat solid.[4]
Clearsynth 1217052-38-4C₁₆H₁₃D₃ClN₃O₃SCertificate of Analysis availableIntended for research purposes only.[5]
Simson Pharma Limited 1217052-38-4Not SpecifiedCertificate of Analysis availableAccompanied by a Certificate of Analysis.[6]
MedChemExpress 1217052-38-4Not SpecifiedHigh purity and qualityCan be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2][7]
Santa Cruz Biotechnology 1217052-38-4C₁₆H₁₃D₃ClN₃O₃SCertificate of Analysis for lot-specific dataFor Research Use Only.[8]
Veeprho 1217052-38-4Not SpecifiedCertificate of Analysis availableUtilized as an internal standard in analytical and pharmacokinetic research.[1]
Pharmaffiliates 1217052-38-4C₁₆H₁₃D₃ClN₃O₃SHigh purity-

Experimental Protocols

Detailed, lot-specific experimental protocols are typically provided in the Certificate of Analysis from the supplier. However, a general workflow for the quality control and use of this compound as an internal standard involves chromatographic separation coupled with mass spectrometric detection.

General Protocol for Purity Assessment via HPLC:

A High-Performance Liquid Chromatography (HPLC) method is commonly used to assess the chemical purity of this compound.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or DMSO.[] A series of dilutions are then made to establish a calibration curve.

  • Chromatographic System: A reverse-phase C18 column is typically employed for the separation.

  • Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9][10] The composition can be delivered in an isocratic or gradient mode to achieve optimal separation.

  • Detection: A UV detector is commonly used for purity assessment by HPLC, with the detection wavelength set to an absorbance maximum for Indapamide (e.g., 241 nm).[10]

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine its purity.

General Protocol for Quantification using LC-MS with this compound as an Internal Standard:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the quantification of Indapamide in biological matrices, where this compound serves as an ideal internal standard.

  • Sample Preparation: A known amount of this compound (internal standard) is added to the biological sample (e.g., whole blood, plasma, or urine).[9][10] This is followed by an extraction step, such as liquid-liquid extraction (LLE) with a solvent like diethyl ether, to isolate the analyte and internal standard.[9][10]

  • LC-MS Analysis: The extracted sample is injected into an LC-MS system. The chromatographic conditions are optimized to separate Indapamide and this compound from matrix components. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The ratio of the peak area of Indapamide to the peak area of this compound is calculated. This ratio is then used to determine the concentration of Indapamide in the original sample by comparing it to a calibration curve prepared with known concentrations of Indapamide and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate a typical experimental workflow for the quality control of this compound and its use as an internal standard.

cluster_0 QC Workflow for this compound A Standard Preparation (in Methanol/DMSO) B HPLC Analysis (Reverse-Phase C18) A->B C UV Detection B->C D Purity Assessment (Peak Area %) C->D

Figure 1: Quality control workflow for this compound.

cluster_1 Bioanalytical Workflow using this compound E Spike Biological Sample with this compound (IS) F Liquid-Liquid Extraction E->F G LC-MS/MS Analysis (MRM Mode) F->G H Quantification (Analyte/IS Peak Area Ratio) G->H

Figure 2: Workflow for bioanalysis using this compound.

References

In-Depth Technical Guide to rac Indapamide-d3 (CAS Number 1217052-38-4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of rac Indapamide-d3, a deuterated analog of the antihypertensive drug Indapamide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and the relevant experimental protocols.

Introduction

rac Indapamide-d3 is a stable isotope-labeled form of Indapamide, a thiazide-like diuretic used in the management of hypertension and edema.[1][2] The "d3" designation indicates the presence of three deuterium atoms, which replace three hydrogen atoms on the methyl group of the indoline ring. This isotopic labeling makes rac Indapamide-d3 an invaluable tool in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies of Indapamide, where it serves as an ideal internal standard for mass spectrometry-based assays.[3][4]

Physicochemical Properties

The fundamental properties of rac Indapamide-d3 are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.

PropertyValue
CAS Number 1217052-38-4
Chemical Name 3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide
Synonyms rac Indapamide-d3, (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide, Arifon-d3
Molecular Formula C₁₆H₁₃D₃ClN₃O₃S
Molecular Weight 368.85 g/mol
Appearance Crystalline Solid, Off-White to Pale Orange Solid
Purity >95% (HPLC)
Storage Temperature -20°C

Applications in Research and Drug Development

The primary application of rac Indapamide-d3 is as an internal standard in the quantitative analysis of Indapamide in biological matrices such as whole blood, plasma, and serum.[5] Its utility stems from its near-identical chemical and physical properties to unlabeled Indapamide, while its increased mass allows for clear differentiation in mass spectrometric detection.

Bioanalytical Methods

rac Indapamide-d3 is crucial for accurate and precise quantification of Indapamide in pharmacokinetic, toxicokinetic, and bioequivalence studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6]

Experimental Workflow for Bioanalytical Quantification of Indapamide

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (e.g., Whole Blood) Spiking Spike with rac Indapamide-d3 (Internal Standard) Biological_Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification of Indapamide MS_Detection->Quantification

A typical workflow for the quantification of Indapamide using rac Indapamide-d3.

Mechanism of Action of Indapamide

The pharmacological effects of rac Indapamide-d3 are identical to those of Indapamide. Indapamide exerts its therapeutic effects through a dual mechanism involving both renal and vascular actions.

Renal Mechanism

The primary mechanism of action of Indapamide is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[7][8] This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased excretion of sodium and water (diuresis). This, in turn, reduces plasma volume and lowers blood pressure.[7][8]

Signaling Pathway of Indapamide's Renal Action

G Indapamide Indapamide Na_Cl_Cotransporter Na+/Cl- Cotransporter (Distal Convoluted Tubule) Indapamide->Na_Cl_Cotransporter Inhibits Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption Na_Cl_Cotransporter->Na_Cl_Reabsorption Diuresis Increased Diuresis Na_Cl_Reabsorption->Diuresis Blood_Pressure Decreased Blood Pressure Diuresis->Blood_Pressure

Inhibition of the Na+/Cl- cotransporter by Indapamide.
Vascular Mechanism

Indapamide also possesses a direct vasodilatory effect on vascular smooth muscle.[9][10] This is believed to be mediated, at least in part, by its action as a calcium channel blocker, which reduces the influx of calcium into vascular smooth muscle cells, leading to relaxation and vasodilation.[9][10][11]

Signaling Pathway of Indapamide's Vascular Action

G Indapamide Indapamide Ca_Channels Calcium Channels (Vascular Smooth Muscle) Indapamide->Ca_Channels Blocks Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Vascular effects of Indapamide via calcium channel modulation.

Pharmacokinetics of Indapamide

Understanding the pharmacokinetic profile of Indapamide is essential for designing and interpreting studies that utilize rac Indapamide-d3.

Pharmacokinetic ParameterValue
Absorption Rapid and complete from the gastrointestinal tract.
Time to Peak Plasma Concentration (Tmax) Approximately 2.3 hours.
Plasma Protein Binding Approximately 76%.
Metabolism Extensively metabolized in the liver.
Elimination Half-life Approximately 16 hours.
Excretion ~70% in urine and ~23% in feces.

Experimental Protocols

Quantification of Indapamide in Human Whole Blood by LC-MS/MS

This protocol is adapted from a validated method for the bioequivalence study of Indapamide.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human whole blood, add 20 µL of rac Indapamide-d3 internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of diethyl ether and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).[3]

  • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Run Time: 3.0 min.[3]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Applied Biosystems API 4000 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9.[3]

    • rac Indapamide-d3 (IS): m/z 367.0 → m/z 188.9.[3]

Conclusion

rac Indapamide-d3 (CAS 1217052-38-4) is an essential tool for the accurate and precise quantification of Indapamide in biological samples. Its properties and applications, grounded in the well-understood pharmacology of Indapamide, make it indispensable for pharmacokinetic and bioequivalence studies in the development of Indapamide-based therapeutics. This guide provides the core technical information required for its effective use in a research and development setting.

References

A Technical Guide to the Use of Indapamide and (rac)-Indapamide-d3 as Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Indapamide and its deuterated analog, (rac)-Indapamide-d3, when used as analytical standards in research and drug development. This document outlines their key characteristics, presents detailed experimental protocols for their use in bioanalytical methods, and visualizes relevant biochemical pathways and analytical workflows.

Core Principles of Analytical Standards

In quantitative analysis, particularly in chromatography and mass spectrometry, the use of appropriate analytical standards is paramount for achieving accurate and reproducible results. The analyte of interest, in this case, Indapamide, is quantified by comparing its response to that of a known amount of a reference standard. For bioanalytical applications, a stable isotope-labeled internal standard, such as this compound, is often employed to compensate for variations in sample preparation and instrument response.

Quantitative Data Comparison: Indapamide vs. This compound

The selection of an analytical standard is critically dependent on its purity and characterization. The following table summarizes the available quantitative data for Indapamide and this compound based on information from pharmacopoeias and commercial suppliers.

ParameterIndapamide Analytical StandardThis compound Analytical Standard
Chemical Formula C₁₆H₁₆ClN₃O₃SC₁₆H₁₃D₃ClN₃O₃S
Molecular Weight 365.83 g/mol [1]368.85 g/mol
CAS Number 26807-65-8[1]121705-38-4
Chemical Purity 97.8% (as per British Pharmacopoeia)[2]>95% (by HPLC)
Isotopic Purity Not ApplicableInformation not publicly available in Certificates of Analysis.
Storage Conditions Refrigerator (2 to 8 °C)[2]-20°C

Table 1. Comparison of Physicochemical Properties of Indapamide and this compound Analytical Standards.

Experimental Protocols: Bioanalysis of Indapamide using LC-MS/MS

The quantification of Indapamide in biological matrices is commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for such assays due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in extraction recovery and ionization efficiency.

Sample Preparation: Liquid-Liquid Extraction
  • To a 100 µL aliquot of the biological sample (e.g., plasma, whole blood), add 20 µL of the internal standard working solution (this compound).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or other suitable reversed-phase column (e.g., Thermo BDS Hypersil C18, 4.6 mm × 100 mm, 2.4 µm).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), often operated in positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Indapamide: The specific precursor-to-product ion transition is monitored.

    • This compound: The corresponding precursor-to-product ion transition for the deuterated standard is monitored.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Indapamide

Indapamide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include hydroxylation and dehydrogenation. Understanding these pathways is crucial for characterizing the drug's pharmacokinetic profile and identifying potential drug-drug interactions.

Indapamide_Metabolism Indapamide Indapamide M1 Hydroxylated Metabolite (M1) Indapamide->M1 CYP3A4 (Hydroxylation) M5 Dehydrogenated Metabolite (M5) Indapamide->M5 CYP3A4 (Dehydrogenation) M3 Dehydrogenated M1 (M3) M1->M3 Dehydrogenation M4 Oxidized M5 (M4) M5->M4 Oxidation M2 Further Oxidized/Hydroxylated Metabolites (M2) M3->M2 M4->M2 Hydroxylation

Caption: Metabolic pathways of Indapamide mediated by CYP3A4.

Bioanalytical Workflow for Indapamide Quantification

The following diagram illustrates a typical workflow for the quantification of Indapamide in a biological matrix using LC-MS/MS with this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation / Liquid-Liquid Extraction Spike->Extract Evap_Recon Evaporation and Reconstitution Extract->Evap_Recon Injection Injection into LC-MS/MS Evap_Recon->Injection Chromatography Chromatographic Separation (HPLC/UHPLC) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Indapamide Calibration->Quantification

Caption: Bioanalytical workflow for Indapamide quantification.

Conclusion

Both Indapamide and its deuterated analog, this compound, are indispensable tools for the accurate quantification of Indapamide in various matrices. While Indapamide serves as the primary reference standard for calibration and quality control, this compound is the preferred internal standard for LC-MS/MS-based bioanalysis, effectively minimizing the impact of experimental variability. The protocols and data presented in this guide are intended to assist researchers in the development and validation of robust analytical methods for Indapamide. It is always recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific information on purity and other quality attributes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-Indapamide-d3 is the deuterated analog of Indapamide, a thiazide-like diuretic and antihypertensive agent. The introduction of deuterium atoms into the molecule makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods for the quantification of Indapamide.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are inferred from data on the non-deuterated parent compound, Indapamide.

PropertyValueSource(s)
Chemical Name 3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide[3][4]
Synonyms (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide, Arifon-d3, Fludex-d3[4][5]
CAS Number 1217052-38-4[3][4]
Molecular Formula C₁₆H₁₃D₃ClN₃O₃S[3][4]
Molecular Weight 368.85 g/mol [3][4]
Appearance Off-White Solid / Crystalline Solid[1][4]
Melting Point 127-129°C[]
Boiling Point Not available for this compound. (110.4°C for Indapamide - rough estimate)[7]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly). Practically insoluble in water, soluble in ethanol (96 per cent) (for Indapamide).[][7]
pKa Not available for this compound. (8.8 ± 0.2 for Indapamide)[7]
Storage -20°C or 2-8°C in a refrigerator, under an inert atmosphere.[4][8]
Purity >95% (HPLC)[8]

Spectral Data

Detailed spectral data for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically provided by the supplier upon purchase in the Certificate of Analysis (CoA). While specific spectra for the deuterated compound are not publicly available, studies on Indapamide have utilized 13C solid-state NMR for structural elucidation.[9] Mass spectrometry is a key technique for its use as an internal standard.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following is a representative HPLC method for the analysis of Indapamide, which can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in a ratio of 40:50:10 (v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 242 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.[11]

  • Run Time: Approximately 10 minutes.[11]

Sample Preparation:

  • Prepare a standard stock solution by accurately weighing and dissolving the this compound reference standard in the mobile phase to a known concentration (e.g., 1000 µg/mL).[10]

  • Prepare working solutions by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 10-60 µg/mL).[11]

  • For analysis of a bulk sample, accurately weigh the sample, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.

The workflow for a typical HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh this compound start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 242 nm separate->detect chromatogram Record Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Purity integrate->quantify end End quantify->end

Figure 1: HPLC Analysis Workflow
Synthesis

Mechanism of Action and Signaling Pathway

Indapamide exerts its antihypertensive effects through a dual mechanism: a diuretic action on the kidneys and a direct vasodilatory effect on blood vessels.

  • Diuretic Effect: Indapamide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.[10][12]

  • Vasodilatory Effect: Indapamide is also believed to have a direct effect on vascular smooth muscle cells. It is thought to modulate calcium ion channels, leading to a decrease in intracellular calcium levels. This results in the relaxation of the smooth muscle, vasodilation, and a reduction in peripheral vascular resistance.[10]

The signaling pathway for Indapamide's mechanism of action is illustrated in the diagram below.

Indapamide_Mechanism cluster_kidney Distal Convoluted Tubule (Kidney) cluster_vessel Vascular Smooth Muscle Cell cluster_outcome Overall Effect Indapamide_K This compound NaCl_transporter Na+/Cl- Cotransporter Indapamide_K->NaCl_transporter Inhibits Na_reabsorption Decreased Na+ and Cl- Reabsorption NaCl_transporter->Na_reabsorption Diuresis Increased Diuresis Na_reabsorption->Diuresis Blood_Volume Reduced Blood Volume Diuresis->Blood_Volume Indapamide_V This compound Ca_channel Calcium Ion Channels Indapamide_V->Ca_channel Modulates Ca_influx Decreased Intracellular Ca2+ Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Peripheral_Resistance Reduced Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Peripheral_Resistance->Blood_Pressure

Figure 2: Mechanism of Action of Indapamide

Conclusion

This compound is a critical tool for researchers in drug development and clinical analysis. This guide has provided a detailed summary of its known physical and chemical properties, a representative analytical protocol, and an overview of its mechanism of action. While some data, particularly detailed spectral information and a specific synthesis protocol for the deuterated form, are not widely published, the information presented here offers a solid foundation for its application in a research setting. For definitive quantitative analysis, it is recommended to refer to the Certificate of Analysis provided by the supplier.

References

Methodological & Application

Application Note: High-Throughput Quantification of Indapamide in Human Plasma and Whole Blood by LC-MS/MS Using (rac)-Indapamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Accurate and reliable quantification of indapamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of indapamide in human plasma and whole blood. The use of a stable isotope-labeled internal standard, (rac)-Indapamide-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The protocols provided herein detail both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods for sample preparation, offering flexibility for different laboratory workflows and sample volumes.

Experimental Protocols

Materials and Reagents
  • Indapamide reference standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human plasma/whole blood (blank)

  • Various organic solvents for LLE (e.g., diethyl ether, methyl tert-butyl ether)

  • SPE cartridges (e.g., polymeric mixed-mode)

Stock and Working Solutions Preparation
  • Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of indapamide reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Indapamide Working Solutions: Prepare serial dilutions of the indapamide stock solution with a suitable solvent (e.g., methanol/water, 50:50 v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent to achieve a final concentration appropriate for spiking in samples (e.g., 80 ng/mL).[1]

Sample Preparation
  • Pipette 200 µL of whole blood sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 1 mL of diethyl ether.

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • Pipette 200 µL of plasma or whole blood sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add a suitable buffer (e.g., 400 µL of 100 mM K2HPO4, pH 10.5) and vortex.[2]

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • Pipette 100 µL of plasma or whole blood sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical LC and MS conditions for the analysis of indapamide using this compound as an internal standard.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition 1[3][4][5]Condition 2[1]
Column Synergi Polar RP-column (50 x 4.6 mm, 4 µm)Thermo BDS Hypersil C18 (100 x 4.6 mm, 2.4 µm)
Mobile Phase Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40, v/v)Acetonitrile and 0.05% ammonium acetate with 0.2% formic acid (gradient)
Flow Rate 1.0 mL/min0.65 mL/min
Injection Volume 20 µL10 µL
Column Temperature Ambient40°C
Run Time 3.0 min5.0 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting[1][3][4][5]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Indapamide) Negative: m/z 364.0 → 188.9, Positive: m/z 366.4 → 132.1[1][3]
MRM Transition (this compound) Negative: m/z 367.0 → 188.9, Positive: m/z 369.1 → 135.0[1][3]
Collision Energy Optimized for specific instrument
Dwell Time 200 ms

Method Validation Summary

The described methods have been validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 3: Method Validation Data

ParameterResult (LLE Method)[3][4]Result (SPE/Protein Precipitation Method)[1]
Linearity Range 0.25 - 50 ng/mL1 - 250 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Recovery > 80% for both analyte and IS> 85% for both analyte and IS
Precision (Intra- and Inter-day) < 15% RSD< 10% RSD
Accuracy (Intra- and Inter-day) 85 - 115%90 - 110%

Visualizations

G cluster_prep Sample Preparation Workflow cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Workflow start Biological Sample (Plasma/Whole Blood) spike Spike with this compound (IS) start->spike lle Liquid-Liquid Extraction (LLE) spike->lle Method A spe Solid-Phase Extraction (SPE) spike->spe Method B ppt Protein Precipitation (PPT) spike->ppt Method C evap Evaporate to Dryness lle->evap spe->evap recon Reconstitute in Mobile Phase ppt->recon evap->recon inject Inject into LC-MS/MS recon->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: General workflow for sample preparation and LC-MS/MS analysis.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data System lc_components Autosampler LC Pump Column Oven ms_components ESI Source Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector lc_components:p3->ms_components:p1 Eluent data_system Computer with Acquisition and Processing Software ms_components:p5->data_system

Caption: Logical relationship of LC-MS/MS system components.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a highly reliable and robust approach for the quantification of indapamide in biological matrices. The detailed protocols and validation data presented in this application note demonstrate that these methods are suitable for high-throughput analysis in clinical and research settings, ensuring data of high quality and integrity for pharmacokinetic and bioequivalence studies. The flexibility in sample preparation allows for adaptation to specific laboratory needs and sample characteristics.

References

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Indapamide in Human Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or toxicokinetic studies.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Indapamide in human whole blood. The method employs (rac)-Indapamide-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction or protein precipitation protocol. Chromatographic separation is performed on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in negative or positive electrospray ionization mode. The method has been validated over a linear range suitable for clinical pharmacokinetic studies and demonstrates excellent performance in terms of accuracy, precision, recovery, and stability.

Introduction

Indapamide is a thiazide-like diuretic used for the treatment of hypertension and edema[1][2]. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the quantification of Indapamide in human whole blood using this compound as the internal standard (IS)[3]. The use of a stable isotope-labeled IS minimizes variability from sample preparation and matrix effects, leading to reliable and reproducible results[4]. The described LC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications[5][6].

Experimental Protocols

Materials and Reagents
  • Analytes: Indapamide reference standard, this compound (Internal Standard).

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Diethyl ether.

  • Reagents: Formic acid, Ammonium acetate, Perchloric acid, Ultrapure water.

  • Biological Matrix: Drug-free human whole blood or plasma.

Instrumentation
  • LC System: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

  • Analytical Column: Synergi Polar RP-column (50 × 4.6 mm, 4 µm) or Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm)[5][7].

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Indapamide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Indapamide stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards (CS): Spike drug-free human whole blood or plasma with the appropriate working solutions to achieve final concentrations ranging from 0.25 ng/mL to 250 ng/mL[5][7][8]. A typical range is 1-250 ng/mL[7][8].

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): e.g., 1 or 2.5 ng/mL.

    • Low QC (LQC): e.g., 2.5 ng/mL[7][8].

    • Medium QC (MQC): e.g., 25 ng/mL[7][8].

    • High QC (HQC): e.g., 200 ng/mL[7][8].

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines a common protein precipitation method for sample preparation[7][8].

G cluster_workflow Sample Preparation Workflow s0 1. Aliquot Sample s1 2. Add Internal Standard (Indapamide-d3) s0->s1 100 µL Whole Blood s2 3. Add Acetonitrile s1->s2 20 µL IS Solution s3 4. Vortex Mix (1 min) s2->s3 200 µL s4 5. Centrifuge (12,000 rpm, 10 min) s3->s4 s5 6. Collect Supernatant s4->s5 s6 7. Inject into LC-MS/MS s5->s6

Caption: Protein Precipitation Workflow for Indapamide Analysis.

Detailed Steps:

  • Pipette 100 µL of the whole blood sample (CS, QC, or unknown) into a microcentrifuge tube[7][8].

  • Add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins[7][8].

  • Vortex the mixture thoroughly for 1 minute[7][8].

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[7][8].

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system for analysis[5][7][8].

LC-MS/MS Conditions

The following diagram illustrates the analytical principle.

G cluster_logic LC-MS/MS Quantification Logic cluster_lc LC Separation cluster_ms MS/MS Detection Analyte Indapamide MRM_Analyte MRM Transition (e.g., m/z 364.0 → 188.9) Analyte->MRM_Analyte IS Indapamide-d3 MRM_IS MRM Transition (e.g., m/z 367.0 → 188.9) IS->MRM_IS Data Peak Area Ratio (Analyte / IS) MRM_Analyte->Data MRM_IS->Data CalCurve Calibration Curve Data->CalCurve Result Final Concentration CalCurve->Result

Caption: Principle of Internal Standard Quantification by LC-MS/MS.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterCondition 1 (Negative Ion Mode)[5][9]Condition 2 (Positive Ion Mode)[6][7][8]
LC Column Synergi Polar RP-column (50 × 4.6 mm, 4 µm)Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm)
Mobile Phase A 5 mM Aqueous Ammonium Acetate with 1 mM Formic AcidWater and Methanol (90:10, v/v) with 0.05% Ammonium Acetate and 0.2% Formic Acid
Mobile Phase B MethanolMethanol with 0.05% Ammonium Acetate and 0.2% Formic Acid
Flow Rate 1.0 mL/min0.65 mL/min
Gradient Isocratic: 40% A : 60% BLinear Gradient: 60:40 (A:B) held for 3.5 min, then to 5:95 at 3.6 min
Injection Volume 20 µL20 µL
Run Time 3.0 min6.0 min
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 364.0 → 188.9(Not specified, but would be the protonated molecule [M+H]+)
MRM Transition (IS) m/z 367.0 → 188.9(Not specified, but would be the protonated molecule [M+H]+)

Method Validation Data

The method was validated for linearity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of Indapamide to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

Table 2: Calibration Curve Details

ParameterResult
Linear Range 1.0 - 250 ng/mL[7][8]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[7][8]
Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of QC samples at four concentration levels.

Table 3: Summary of Intra-Day and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 2.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
LQC 2.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
MQC 25≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
HQC 200≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Data derived from typical bioanalytical method validation acceptance criteria as described in source literature.
Matrix Effect and Recovery

The extraction recovery and matrix effect were evaluated at LQC, MQC, and HQC levels.

Table 4: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)[5]Matrix Effect (%)
LQC 2.5> 80%Within 85-115%
MQC 25> 80%Within 85-115%
HQC 200> 80%Within 85-115%
Stability

The stability of Indapamide in human whole blood was evaluated under various storage and handling conditions.

Table 5: Stability Assessment Summary

Stability ConditionDurationTemperatureResult
Short-Term (Bench-Top) 4 hoursRoom TemperatureStable
Freeze-Thaw 3 cycles-80°C to Room TempStable
Long-Term 30 days-80°CStable
Autosampler 24 hours4°CStable
Results indicate that the analyte concentration remained within ±15% of the nominal value.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantitative determination of Indapamide in human whole blood. The use of this compound as an internal standard ensures accuracy, and the simple sample preparation procedure allows for high-throughput analysis. This validated method is well-suited for pharmacokinetic, bioavailability, and bioequivalence studies in clinical and research settings.

References

Application Notes and Protocols for (rac)-Indapamide-d3 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations of indapamide, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The accurate quantification of indapamide in biological matrices is critical for the successful conduct of these studies. The use of a stable isotope-labeled internal standard, such as (rac)-Indapamide-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.

This document provides detailed protocols for a bioequivalence study of indapamide and the corresponding bioanalytical method using this compound as an internal standard.

Bioequivalence Study Protocol

Study Design

A typical bioequivalence study for indapamide is designed as a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study under fasting conditions.[1]

Study Population

The study should enroll healthy adult male and non-pregnant, non-lactating female volunteers. The number of subjects should be sufficient to provide adequate statistical power, typically 20-30 individuals.[2][3]

Inclusion Criteria:

  • Healthy subjects aged 18-45 years.[4]

  • Body Mass Index (BMI) within the range of 18.5-30.0 kg/m ².

  • Willingness to provide written informed consent.[5]

  • Normal findings in medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis).[4]

Exclusion Criteria:

  • Known hypersensitivity or allergy to indapamide or other sulfonamide-derived drugs.[4]

  • History or presence of significant cardiovascular, hepatic, renal, pulmonary, gastrointestinal, endocrine, or neurological disease.[4]

  • Use of any prescription or over-the-counter medication within 14 days prior to the study.[4]

  • History of alcohol or drug abuse.[4]

  • Participation in any other clinical trial within the last 30 days.

  • Donation of blood within the last 3 months.

Dosing and Drug Administration

Subjects will be administered a single oral dose of either the test or reference indapamide formulation (e.g., 2.5 mg tablet) with approximately 240 mL of water after an overnight fast of at least 10 hours.[6]

Blood Sampling Schedule

Blood samples (approximately 5 mL) will be collected in heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 84 hours post-dose.[1][6] Immediately after collection, the blood samples should be centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Pharmacokinetic Analysis

The primary pharmacokinetic parameters to be determined are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[2] These parameters will be calculated using non-compartmental methods.

Statistical Analysis

The log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) will be analyzed using an Analysis of Variance (ANOVA) model. Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[3]

Bioanalytical Method Protocol using this compound

Materials and Reagents
  • Indapamide reference standard

  • This compound (internal standard, IS)

  • Human plasma (with anticoagulant, e.g., heparin)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized or Milli-Q)

Preparation of Stock and Working Solutions
  • Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve the indapamide reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Indapamide Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve and quality control (QC) samples.

  • This compound Working Solution (IS): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 50 µL of the this compound working solution and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE).[7]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 column (e.g., 150 mm x 2.0 mm, 5 µm)[7]
Mobile Phase 10 mmol/L ammonium formate with 0.1% formic acid : methanol (20:80, v/v)[7]
Flow Rate 0.30 mL/min[7]
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 4°C

Tandem Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7] or Negative[8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Indapamide) m/z 366.2 → 132.1[7]
MRM Transition (this compound) m/z 369.2 → 132.1 (approximate)
Source Temperature 100°C[7]
Source Voltage 3.5 kV[7]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters from Indapamide Bioequivalence Studies

Study ReferenceDose (mg)Subjects (n)Cmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)Tmax (h)t1/2 (h)
Li G, et al. (2013)[2]520 (Male)Test: 49.53 ± 5.53Ref: 47.79 ± 4.68859.51 ± 160.92 (0-84h)934.35 ± 190.60Test: 1.9 ± 0.6Ref: 2.0 ± 0.5Test: 22.49 ± 5.93Ref: 23.23 ± 4.48
Chinese Journal of New Drugs (2020)[3]2.528-----
Biovail Corporation (1997)[4]524 (Male)Test: 193.3 ± 31.8Ref: 191.7 ± 34.94753.5 ± 850.95079.0 ± 894.4Test: 3.2 ± 1.1Ref: 3.4 ± 1.4Test: 15.6 ± 2.9Ref: 15.6 ± 2.6

Visualizations

Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_Screening Screening & Enrollment cluster_Period1 Period 1 cluster_Period2 Period 2 cluster_Analysis Analysis s1 Subject Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 p1_fast Overnight Fast (≥10h) s2->p1_fast p1_dose Randomized Dosing (Test or Reference) p1_fast->p1_dose p1_sample Serial Blood Sampling (0-84h) p1_dose->p1_sample washout Washout Period (≥7 days) p1_sample->washout p2_fast Overnight Fast (≥10h) washout->p2_fast p2_dose Crossover Dosing (Alternate Formulation) p2_fast->p2_dose p2_sample Serial Blood Sampling (0-84h) p2_dose->p2_sample a1 Bioanalysis of Samples (LC-MS/MS with Indapamide-d3) p2_sample->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3

Caption: Workflow of a typical two-period crossover bioequivalence study for indapamide.

Bioanalytical Sample Preparation Workflow

Sample_Prep_Workflow start Plasma Sample (200 µL) is_add Add this compound Internal Standard (50 µL) start->is_add extract Liquid-Liquid Extraction (1 mL MTBE) is_add->extract vortex1 Vortex (5 min) extract->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for the liquid-liquid extraction of indapamide from plasma samples.

Indapamide Mechanism of Action

Indapamide_MoA cluster_Lumen Tubular Lumen cluster_Cell Distal Convoluted Tubule Cell cluster_Blood Bloodstream na_cl_lumen Na+ Cl- ncc Na+/Cl- Cotransporter (NCC) na_cl_lumen->ncc Reabsorption na_cl_cell Na+ Cl- ncc->na_cl_cell diuresis Increased Na+ & H2O Excretion (Diuresis) na_cl_cell->diuresis leads to bp Decreased Blood Pressure diuresis->bp results in indapamide Indapamide indapamide->ncc Inhibits

Caption: Simplified signaling pathway of indapamide's mechanism of action.

References

Application of (rac)-Indapamide-d3 in Pharmacokinetic Assays of Indapamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-PK-001

Introduction

(rac)-Indapamide-d3 is the deuterated form of Indapamide, a thiazide-like diuretic and antihypertensive agent. Due to its similar physicochemical properties to the parent drug and its distinct mass, this compound serves as an ideal internal standard (IS) for the quantitative analysis of Indapamide in biological matrices during pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response, leading to high accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic assays of Indapamide using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The method involves the extraction of Indapamide and the internal standard, this compound, from a biological matrix, typically whole blood or plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Indapamide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of Indapamide.

Key Applications

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Indapamide in preclinical and clinical trials.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Indapamide to establish their therapeutic equivalence.[1][2]

  • Therapeutic Drug Monitoring (TDM): Although not routinely performed for Indapamide, this method can be adapted for TDM in specific patient populations to optimize dosage and minimize adverse effects.

  • Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of Indapamide.

Quantitative Data Summary

The following tables summarize key parameters from published studies utilizing deuterated Indapamide as an internal standard for pharmacokinetic analysis.

Table 1: LC-MS/MS Method Validation Parameters for Indapamide Quantification
ParameterMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)Reference
Pinto et al. (2014) Whole Blood0.25 - 500.25< 15< 15Within ±15> 80[2]
Jain et al. (2006) Human Whole Blood0.5 - 80.00.54.02 (at LLOQ)Not ReportedWithin ±20 (at LLOQ), ±15 (other concentrations)82.4[3]
Nakov et al. (2013) Human Whole Blood1 - 501Not ReportedNot ReportedNot Reported90.51 - 93.90[4]
Liang et al. (2006) Human Plasma0.5 - 1000.2< 10< 1085 - 115Not Reported[5]
Table 2: Pharmacokinetic Parameters of Indapamide in Healthy Human Volunteers
FormulationDose (mg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC0-t (ng·h/mL)Reference
Immediate Release2.539.3 ± 11.00.8 ± 0.318.4 ± 13.4564 ± 146[6]
Sustained Release1.517.6 ± 6.312.3 ± 0.414.8 ± 2.8559 ± 125[6]
Immediate Release547.79 ± 4.682.0 ± 0.523.23 ± 4.48840.90 ± 170.62[1]
Not SpecifiedNot Specified~263~2.3~162950[7]
Sustained Release1.562.30 ± 17.55 (fasted), 82.00 ± 20.38 (fed)11.07 ± 4.49 (fasted), 6.43 ± 2.41 (fed)Not Reported2107.16 ± 481.06 (fasted), 2180.50 ± 468.96 (fed)[8]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from Pinto et al. (2014).[2]

  • Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Internal Standard Spiking: To a 500 µL aliquot of whole blood, add 50 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Protein Precipitation & Extraction:

    • Add 1 mL of diethyl ether.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a 20 µL aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol is a composite based on several published methods.[2][9][10]

Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Synergi Polar-RP (50 x 4.6 mm, 4 µm) or equivalent C18 column.[2]

  • Mobile Phase:

    • A: 5 mM aqueous ammonium acetate with 1 mM formic acid

    • B: Methanol

    • Isocratic elution with 40% A and 60% B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.[2]

  • Run Time: 3.0 minutes.[2]

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.[2]

  • MRM Transitions:

    • Indapamide: m/z 364.0 → 188.9[2]

    • This compound: m/z 367.0 → 188.9[2]

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Collision Gas (CAD): Medium

Data Acquisition and Processing:

  • Acquire data using the instrument's software.

  • Integrate the peaks for Indapamide and this compound.

  • Calculate the peak area ratio of Indapamide to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Indapamide in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Whole Blood Sample add_is Add this compound (IS) sample->add_is vortex1 Vortex add_is->vortex1 extract Liquid-Liquid Extraction vortex1->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq peak_int Peak Integration data_acq->peak_int ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_int->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quant Quantify Indapamide Concentration cal_curve->quant

Caption: Experimental workflow for the quantification of Indapamide.

indapamide_moa cluster_kidney Distal Convoluted Tubule Cell cluster_vessel Vascular Smooth Muscle Cell indapamide Indapamide ncc Na+/Cl- Cotransporter indapamide->ncc Inhibits na_cl_excretion Increased Na+ and Cl- Excretion indapamide->na_cl_excretion na_cl_reabsorption Na+ and Cl- Reabsorption ncc->na_cl_reabsorption water_excretion Increased Water Excretion (Diuresis) na_cl_excretion->water_excretion blood_pressure Decreased Blood Pressure water_excretion->blood_pressure indapamide2 Indapamide ca_channel Calcium Channels indapamide2->ca_channel Inhibits vasodilation Vasodilation indapamide2->vasodilation ca_influx Ca2+ Influx ca_channel->ca_influx vasodilation->blood_pressure

Caption: Mechanism of action of Indapamide.

References

Application Notes and Protocols for Mass Spectrometry Methods Using (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of indapamide in biological matrices using (rac)-Indapamide-d3 as an internal standard. The protocols are intended for use in pharmacokinetic studies, bioequivalence assessments, and other drug development applications.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1][2][3] Accurate and robust bioanalytical methods are crucial for determining its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response.[4] This document outlines validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for the determination of indapamide in human whole blood and plasma.

Experimental Protocols

Method 1: Analysis of Indapamide in Human Whole Blood

This protocol is adapted from an improved LC-MS/MS method for the quantitation of indapamide in human whole blood.[5]

2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of human whole blood in a centrifuge tube, add a known concentration of this compound internal standard solution.

  • Vortex the sample to ensure thorough mixing.

  • Perform liquid-liquid extraction by adding a suitable organic solvent.

  • Vortex the mixture vigorously for several minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2.1.2. Liquid Chromatography (LC) Conditions

ParameterCondition
Column Synergi Polar RP-column (50 x 4.6 mm i.d.; 4 µm)[5]
Mobile Phase Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)[5]
Flow Rate 1 mL/min[5]
Injection Volume 20 µL[5]
Run Time 3.0 min[5]

2.1.3. Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Indapamide: m/z 364.0 → m/z 188.9[5]
This compound: m/z 367.0 → m/z 188.9[5]
Method 2: Analysis of Indapamide in Human Plasma

This protocol is based on a validated LC-ESI-MS method for the determination of indapamide in human plasma.[2][6]

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of human plasma into a clean centrifuge tube.

  • Add the internal standard solution (this compound).

  • Add an appropriate extraction solvent.

  • Vortex the mixture for an adequate time to ensure complete extraction.

  • Centrifuge to separate the layers.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase.

2.2.2. Liquid Chromatography (LC) Conditions

ParameterCondition
Column Zorbax Eclipse XDB-phenyl column[1]
Mobile Phase Methanol-ammonium acetate buffer (10 mM, pH 5.0) (50:50, v/v)[1]
Flow Rate Not specified, typical flow rates are between 0.2-1.0 mL/min
Injection Volume Not specified, typically 5-20 µL
Run Time 13 min[1]

2.2.3. Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI)[6]
Acquisition Mode Selected Ion Monitoring (SIM) or MRM
MRM Transitions Indapamide: Precursor and product ions to be optimized
This compound: Precursor and product ions to be optimized

Quantitative Data Summary

The following tables summarize the validation parameters from the cited methods.

Table 1: Method Validation Parameters for Indapamide Analysis in Human Whole Blood[5]
ParameterResult
Linearity Range 0.25 - 50 ng/mL[5]
Precision Method was found to be precise[5]
Accuracy Method was found to be accurate[5]
Recovery >80% for both indapamide and IS[5]
Table 2: Method Validation Parameters for Indapamide Analysis in Human Plasma[2]
ParameterResult
Linearity Range 1 - 100 ng/mL[2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[2]
Limit of Detection (LOD) 0.2 ng/mL[2]
Intra-batch Precision (%RSD) 5.1% - 10.8%[2]
Inter-batch Precision (%RSD) 6.8% - 9.2%[2]
Intra-batch Accuracy (% bias) 0.8% - 2.2%[2]
Inter-batch Accuracy (% bias) -2.4% - 1.4%[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Whole Blood/Plasma) add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Liquid Chromatography Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: General experimental workflow for the analysis of indapamide using LC-MS/MS.

Signaling Pathway: Mechanism of Action of Indapamide

indapamide_moa cluster_renal Renal Tubule Cell cluster_vascular Vascular Smooth Muscle Cell cluster_cardiac Cardiomyocyte indapamide_renal Indapamide ncc Na+/Cl- Cotransporter (Distal Convoluted Tubule) indapamide_renal->ncc Inhibits na_reabsorption Decreased Na+ and Cl- Reabsorption ncc->na_reabsorption diuresis Increased Diuresis and Natriuresis na_reabsorption->diuresis bp_reduction_renal Blood Pressure Reduction diuresis->bp_reduction_renal bp_reduction_vascular Blood Pressure Reduction indapamide_vascular Indapamide ca_channels L-type Ca2+ Channels indapamide_vascular->ca_channels Inhibits ca_influx Decreased Intracellular Ca2+ Influx ca_channels->ca_influx vasodilation Vasodilation ca_influx->vasodilation vasodilation->bp_reduction_vascular indapamide_cardiac Indapamide adenylyl_cyclase Adenylyl Cyclase indapamide_cardiac->adenylyl_cyclase Potentiates (with Forskolin/Cholera Toxin) camp Increased cAMP Production adenylyl_cyclase->camp

References

Application Notes and Protocols for Indapamide Analysis using d3-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the sample preparation of Indapamide in biological matrices, primarily human plasma, whole blood, and serum, for quantitative analysis. The protocols are intended for researchers, scientists, and drug development professionals. The inclusion of a deuterated internal standard (Indapamide-d3) is crucial for accurate quantification by compensating for matrix effects and variability in sample processing.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible results in the analysis of Indapamide. The primary goals of sample preparation are to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The three most common techniques employed for Indapamide analysis are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different sample preparation techniques described in the subsequent protocols. This allows for a direct comparison of their performance.

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Not explicitly stated, but sufficient for validated method>80%[1]89.25 - 93.90%[2][3][4]
Internal Standard Recovery Not explicitly stated>80%[1]~79.10%[2][3]
Linear Range (ng/mL) 1 - 250[5]0.25 - 50[1]0.50 - 50[3][6]
Matrix Effect Minimized by chromatographic separation and ISNegligible with appropriate extractionNegligible effect on ionization efficiency confirmed[2][3][6]
Lower Limit of Quantification (LLOQ) 1 ng/mL[5]0.25 ng/mL[1]0.50 ng/mL[3][6]

Experimental Protocols and Workflows

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis.

Protocol:

  • To 100 µL of plasma or whole blood sample in a microcentrifuge tube, add 20 µL of the Indapamide-d3 internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.[6]

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer a 20 µL aliquot of the clear supernatant for injection into the LC-MS/MS system.[6]

Workflow Diagram:

PP_Workflow sample 1. Sample Aliquot (100 µL Plasma/Blood) add_is 2. Add Internal Standard (20 µL Indapamide-d3) sample->add_is add_acn 3. Add Acetonitrile (200 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS (20 µL) supernatant->inject

Caption: Protein Precipitation Workflow for Indapamide Analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol:

  • To a suitable volume of whole blood, add the Indapamide-d3 internal standard.

  • Vortex the sample to ensure homogeneity.

  • Add diethyl ether as the extraction solvent.

  • Vortex the mixture vigorously to facilitate the extraction of Indapamide and the internal standard into the organic phase.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[1]

Workflow Diagram:

LLE_Workflow sample 1. Sample + Internal Standard add_solvent 2. Add Diethyl Ether sample->add_solvent vortex 3. Vortex add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge separate 5. Separate Organic Layer centrifuge->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Indapamide Analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away.

Protocol:

This protocol is based on an automated SPE-LC-MS/MS method. A polymeric mixed-mode sorbent is recommended.[2][3][6]

  • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) to activate the sorbent.

  • Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a specific buffer) to prepare it for sample loading.

  • Sample Loading: Load the pre-treated biological sample (e.g., serum or whole blood) to which the Indapamide-d3 internal standard has been added.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds, while retaining Indapamide and the internal standard on the sorbent.

  • Elution: Elute the analytes of interest from the cartridge using a strong solvent (e.g., acetonitrile or a mixture of organic solvents).

  • Analysis: The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Workflow Diagram:

SPE_Workflow start Start condition 1. Condition Cartridge start->condition equilibrate 2. Equilibrate Cartridge condition->equilibrate load 3. Load Sample (with Indapamide-d3) equilibrate->load wash 4. Wash Cartridge load->wash elute 5. Elute Analytes wash->elute analyze 6. LC-MS/MS Analysis elute->analyze end End analyze->end

Caption: Solid-Phase Extraction Workflow for Indapamide Analysis.

Concluding Remarks

The choice of sample preparation method will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

  • Protein Precipitation is the simplest and fastest method, making it ideal for high-throughput screening.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use, with high recovery rates.

  • Solid-Phase Extraction provides the cleanest extracts and the highest recovery, making it the method of choice for assays requiring the highest sensitivity and accuracy. Automation of SPE can further enhance throughput and reproducibility.[4][7]

It is imperative to validate the chosen sample preparation method in the specific biological matrix of interest to ensure it meets the required performance criteria for accuracy, precision, recovery, and matrix effect. The use of a stable isotope-labeled internal standard like Indapamide-d3 is highly recommended for all quantitative bioanalytical methods.

References

Application Note: High-Throughput Analysis of Indapamide in Human Plasma Using (rac)-Indapamide-d3 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indapamide in human plasma. The use of a stable isotope-labeled internal standard, (rac)-Indapamide-d3, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable and high-throughput analysis.

Introduction

Indapamide is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1] Therapeutic drug monitoring of Indapamide is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.[2][3][4][5] this compound is a deuterated form of Indapamide, making it an ideal internal standard for the bioanalysis of Indapamide.[6][7][8][9][10] This application note provides a detailed protocol for the determination of Indapamide in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Indapamide reference standard

  • This compound (Internal Standard, IS)[9][10]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) or equivalent C18 column[6][8]
Mobile Phase A 5 mM aqueous ammonium acetate with 1 mM formic acid[6][8]
Mobile Phase B Methanol[6][8]
Gradient Isocratic (e.g., 60% B) or a gradient optimized for separation[6][8]
Flow Rate 1.0 mL/min[6][8]
Injection Volume 20 µL[6][8]
Column Temperature Ambient or controlled (e.g., 40°C)
Run Time 3.0 min[6][8]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode[6][8][11]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Indapamide) m/z 364.0 → 188.9 (Negative Mode)[6][8] or m/z 366.2 → 132.1 (Positive Mode)[12]
MRM Transition (this compound) m/z 367.0 → 188.9 (Negative Mode)[6][8]
Source Temperature Optimized for the specific instrument (e.g., 100°C)[12]
Ion Source Voltage Optimized for the specific instrument (e.g., 3.5 kV)[12]
Standard Solutions and Calibration Curve

Stock solutions of Indapamide and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards were prepared by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.25–50 ng/mL.[6][8] Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner.

Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample, calibrator, or QC, add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).[13]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Alternatively, an automated solid-phase extraction (SPE) can be employed for higher throughput.[11][14]

Data Analysis

The peak area ratios of Indapamide to this compound were plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used to construct the calibration curve. The concentration of Indapamide in the QC and unknown samples was determined from the calibration curve.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Indapamide in human plasma.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.25–50 ng/mL[6][8]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[6][8]
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 80% for both Indapamide and this compound[6][8]

The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, leading to high precision and accuracy. The chromatographic conditions provided good separation of Indapamide from endogenous plasma components with a short run time, allowing for high-throughput analysis.

Workflow Diagram

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample/ Calibrator/QC Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction or Solid Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Final_Report Final_Report Concentration_Calc->Final_Report Final Report

Caption: Workflow for Therapeutic Drug Monitoring of Indapamide.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Indapamide in human plasma. The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required for therapeutic drug monitoring and clinical research. This method can be readily implemented in clinical and research laboratories for routine analysis of Indapamide.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Indapamide in Human Plasma Using (rac)-Indapamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indapamide is a thiazide-like diuretic used in the management of hypertension. The development of a robust and reliable analytical method for the quantification of Indapamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a validated HPLC-MS/MS method for the determination of Indapamide in human plasma, employing (rac)-Indapamide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3][4]

Principle

The method involves the extraction of Indapamide and its deuterated internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in the negative electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the developed and validated analytical method.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)[5][6]
Mobile Phase Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 20 µL[5]
Column Temperature Ambient
Run Time 3.0 min[5][6]
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Negative Electrospray Ionization (ESI)[5][6]
MRM Transitions Indapamide: m/z 364.0 → 188.9[5][6]; this compound: m/z 367.0 → 188.9[5][6]
Ion Source Temp. 500 °C
Ion Spray Voltage -4500 V

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.25 - 50 ng/mL[5][6]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.25 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 80% for both analyte and IS[5][6]
Matrix Effect Minimal and compensated by IS
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Indapamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Indapamide reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Indapamide Working Solutions: Prepare serial dilutions of the Indapamide stock solution with a 50:50 mixture of methanol and water to obtain working solutions for calibration curve standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate volumes of the Indapamide working solutions into blank human plasma to achieve final concentrations ranging from 0.25 to 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.25 ng/mL), low QC (0.75 ng/mL), medium QC (25 ng/mL), and high QC (40 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound working solution (100 ng/mL) to each tube (except for blank samples) and vortex for 10 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate)[7].

  • Vortex the tubes for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

4. HPLC-MS/MS Analysis

  • Set up the HPLC-MS/MS system with the conditions specified in Table 1.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

  • Acquire data using the multiple reaction monitoring (MRM) mode for the transitions of Indapamide and this compound.

5. Data Analysis and Quantification

  • Integrate the peak areas for both Indapamide and this compound.

  • Calculate the peak area ratio of Indapamide to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Indapamide in the unknown samples and QC samples from the calibration curve.

Method Validation

The analytical method was validated according to the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[8][9][10][11][12] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All validation parameters met the acceptance criteria as summarized in Table 2.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add this compound (IS) plasma->is_add lle Liquid-Liquid Extraction is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms integration Peak Area Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Indapamide calibration->quantification

Caption: Experimental workflow for the quantification of Indapamide.

logical_relationship cluster_challenges Analytical Challenges cluster_solution Solution cluster_benefits Benefits matrix Matrix Effects is This compound (SIL-IS) matrix->is variability Sample Prep Variability variability->is ion_supp Ion Suppression/Enhancement ion_supp->is accuracy Improved Accuracy is->accuracy precision Enhanced Precision is->precision robustness Increased Robustness is->robustness

Caption: Rationale for using a deuterated internal standard.

References

Application Note: High-Throughput Analysis of Indapamide in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantitative analysis of Indapamide in human plasma. The method employs a deuterated internal standard (Indapamide-d3) to ensure high accuracy and precision. The subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and other drug development applications.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1] Accurate and reliable quantification of Indapamide in biological matrices is crucial for clinical and research purposes. Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, thereby reducing matrix effects and improving analytical sensitivity. The use of a stable isotope-labeled internal standard, such as Indapamide-d3, is the gold standard for quantitative mass spectrometry as it co-extracts with the analyte and compensates for variations in sample preparation and instrument response.[2][3] This protocol provides a detailed, step-by-step guide for the efficient extraction and analysis of Indapamide from human plasma.

Experimental Protocol

This protocol is intended for trained laboratory personnel. Adherence to all safety guidelines is essential.

Materials and Reagents:

  • Indapamide reference standard

  • Indapamide-d3 internal standard (IS)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Diethyl ether or a mixture of Methyl tertiary butyl ether (MTBE), Dichloromethane (DCM), and Ethyl Acetate

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Autosampler vials

Equipment:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., equipped with an electrospray ionization source)

Preparation of Solutions:

  • Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide reference standard in methanol.

  • Indapamide-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide-d3 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Indapamide stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the Indapamide-d3 stock solution with methanol to a final concentration of 100 ng/mL.[4]

Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma 1. Aliquot 500 µL Plasma add_is 2. Add 50 µL Indapamide-d3 IS Working Solution plasma->add_is vortex1 3. Vortex Mix (30 seconds) add_is->vortex1 add_solvent 4. Add 3 mL Diethyl Ether vortex1->add_solvent vortex2 5. Vortex Mix (5 minutes) add_solvent->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 minutes) vortex2->centrifuge transfer 7. Transfer Supernatant to a Clean Tube centrifuge->transfer evaporate 8. Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute 9. Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject G cluster_validation Method Validation cluster_outcome Outcome linearity Linearity & Range valid_method Validated Bioanalytical Method linearity->valid_method precision Precision (Intra- & Inter-day) precision->valid_method accuracy Accuracy accuracy->valid_method recovery Extraction Recovery recovery->valid_method matrix_effect Matrix Effect matrix_effect->valid_method lloq LLOQ lloq->valid_method robustness Robustness robustness->valid_method

References

Application Note: Chromatographic Separation of Indapamide from (rac)-Indapamide-d3 using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1] Stable isotope-labeled internal standards, such as (rac)-Indapamide-d3, are crucial for the accurate quantification of drugs in biological matrices during pharmacokinetic and bioequivalence studies.[2][3] The development of a robust chromatographic method to separate the analyte from its deuterated analog is essential for reliable bioanalysis. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the effective separation of Indapamide from this compound.

This compound is a labeled form of Indapamide used as an antihypertensive and diuretic agent.[4][5] The substitution of hydrogen with deuterium can lead to a slight difference in retention time, known as the chromatographic isotope effect, which this method successfully resolves.[1]

Experimental Protocol

This protocol is based on established and validated UPLC-MS/MS methods for the analysis of Indapamide using a deuterated internal standard.[2]

1. Materials and Reagents

  • Indapamide reference standard

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Acetonitrile (for sample preparation)

2. Instrumentation

  • UPLC system equipped with a binary solvent manager, sample manager, and column heater

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Synergi Polar RP, 50 x 4.6 mm, 4 µm
Mobile Phase A 5 mM Ammonium Acetate in Water with 1 mM Formic Acid
Mobile Phase B Methanol
Gradient Isocratic
Composition 40% Mobile Phase A : 60% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
Run Time 3.0 minutes

4. Mass Spectrometry Conditions

The mass spectrometer was operated in negative ionization mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr

5. Standard Solution Preparation

  • Prepare individual stock solutions of Indapamide and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.

  • For system suitability, prepare a mixed solution containing both Indapamide and this compound.

6. Sample Preparation (from Whole Blood)

  • To 100 µL of the whole blood sample, add the internal standard solution (this compound).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Inject 20 µL of the supernatant into the UPLC-MS/MS system.

Data Presentation

The following table summarizes the expected retention times and MRM transitions for the chromatographic separation of Indapamide and this compound. Due to the chromatographic isotope effect, a slight difference in retention time is anticipated, with the deuterated compound typically eluting slightly earlier in reversed-phase chromatography.

CompoundExpected Retention Time (min)Q1 Mass (m/z)Q3 Mass (m/z)
This compound~2.1367.0188.9
Indapamide~2.2364.0188.9

Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Indapamide and This compound Standards injection Inject Sample (20 µL) prep_standards->injection prep_sample Prepare Whole Blood Sample (Protein Precipitation) prep_sample->injection separation Chromatographic Separation (Synergi Polar RP Column) injection->separation detection Mass Spectrometric Detection (ESI Negative, MRM) separation->detection peak_integration Peak Integration and Retention Time Determination detection->peak_integration quantification Quantification peak_integration->quantification

Caption: UPLC-MS/MS analysis workflow.

logical_relationship cluster_compounds Analytes cluster_method Separation Principle cluster_outcome Result indapamide Indapamide rp_hplc Reversed-Phase Chromatography indapamide->rp_hplc indapamide_d3 This compound indapamide_d3->rp_hplc isotope_effect Chromatographic Isotope Effect rp_hplc->isotope_effect separation Baseline Separation isotope_effect->separation

References

Troubleshooting & Optimization

Technical Support Center: (rac)-Indapamide-d3 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (rac)-Indapamide-d3 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The main stability concerns for this compound, similar to its non-deuterated counterpart, in biological matrices such as plasma and whole blood revolve around its susceptibility to degradation under various storage and handling conditions. Key areas of focus include freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term storage stability. While the deuterium labeling in this compound is generally stable for typical bioanalytical timelines, it is crucial to validate its stability under the specific conditions of your experimental workflow.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage of biological samples containing this compound, it is recommended to store them at or below -20°C. Several studies have demonstrated the stability of Indapamide in human plasma for extended periods at these temperatures. For instance, Indapamide in plasma has been found to be stable for at least 60 days at -20°C[1] and for up to one month at -80°C[2][3].

Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

A3: Samples containing Indapamide have been shown to be stable for at least three freeze-thaw cycles when stored at -20°C or -80°C and thawed at room temperature[2][3][4]. However, it is crucial to perform your own validation, as some studies have noted potential degradation after the second and third cycles, particularly at specific concentrations[5]. Consistent and complete thawing of samples is essential to avoid concentration gradients and ensure accurate results.

Q4: Is this compound stable at room temperature on the bench-top during sample processing?

A4: Yes, studies indicate that Indapamide is stable in plasma for at least 8 hours at room temperature[4]. Another study confirmed stability at ambient temperature for 5 hours[1]. This provides a sufficient window for typical sample preparation procedures. However, it is best practice to minimize the time samples are kept at room temperature before analysis.

Q5: Are there any known issues with the stability of this compound in processed samples (e.g., in an autosampler)?

A5: Processed samples of Indapamide have been shown to be stable under typical autosampler conditions. One study reported stability for 48 hours at 15°C[4], while another confirmed stability for at least 70 hours at ambient temperature in the extraction solution[1]. A further study demonstrated stability for 30 hours at 8°C in the autosampler[2][3][6].

Stability Data Summary

The following tables summarize the stability of Indapamide (and its deuterated internal standard, where specified) in biological samples under various conditions as reported in the literature.

Table 1: Freeze-Thaw Stability of Indapamide in Human Plasma

Number of CyclesStorage TemperatureAnalyte Concentration% Change from Baseline / Stability AssessmentReference
3-20°CQuality Control (QC) SamplesStable[4]
3-80°CQC SamplesNo obvious changes in drug concentration[2][3]
5-20°C1, 3, 50, 80, 100 ng/mLNo significant degradation[1]
3Not Specified15, 30, 240, 960 ng/mlGreater degradation observed after the 2nd and 3rd cycles[5]

Table 2: Short-Term (Bench-Top) Stability of Indapamide in Human Plasma

DurationStorage TemperatureAnalyte Concentration% Change from Baseline / Stability AssessmentReference
8 hoursRoom TemperatureQC SamplesStable[4]
5 hoursAmbient TemperatureQC SamplesNo significant degradation[1]
4 hoursRoom Temperature15, 30, 240, 960 ng/mlNo appreciable degradation[5]

Table 3: Long-Term Stability of Indapamide in Human Plasma

DurationStorage TemperatureAnalyte Concentration% Change from Baseline / Stability AssessmentReference
15 days-20°CQC SamplesStable[4]
60 days-20°CQC SamplesStable[1]
1 month-80°CQC SamplesNo obvious changes in drug concentration[2][3]
3 weeks-25°C36.5 and 401.8 ng/mlPreviously determined to be stable[5]

Table 4: Post-Preparative (Autosampler) Stability of Indapamide

DurationStorage TemperatureAnalyte Concentration% Change from Baseline / Stability AssessmentReference
48 hours15°CQC SamplesStable[4]
70 hoursAmbient TemperatureExtraction SolutionStable[1]
30 hours8°CQC SamplesWithin 85%–115% of the actual concentration[2][3]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation:

    • Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound and the parent compound at low and high quality control (QC) concentrations.

    • Aliquot the spiked samples into multiple polypropylene tubes.

  • Baseline Analysis:

    • Analyze a set of freshly prepared QC samples (n=3-6) to establish the baseline concentration (Cycle 0).

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.

    • Thaw the samples completely and unassisted at room temperature.

    • Once completely thawed, refreeze the samples at the storage temperature for at least 12-24 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for the desired number of cycles (typically 3 to 5).

  • Sample Analysis:

    • After the completion of each freeze-thaw cycle, analyze a set of QC samples (n=3-6).

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for the QC samples at each cycle.

    • Compare the mean concentration of each cycle to the baseline concentration. The stability is generally considered acceptable if the mean concentration is within ±15% of the baseline value.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Sample Preparation:

    • Spike a pool of the biological matrix with this compound and the parent compound at low and high QC concentrations.

    • Aliquot the spiked samples.

  • Baseline Analysis:

    • Analyze a set of freshly prepared QC samples (n=3-6) to establish the baseline concentration (Time 0).

  • Room Temperature Incubation:

    • Leave the remaining aliquots on the bench-top at room temperature for a predetermined period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Sample Analysis:

    • After the specified duration, analyze the QC samples (n=3-6).

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for the incubated QC samples.

    • Compare the mean concentration to the baseline concentration. Stability is acceptable if the mean concentration is within ±15% of the baseline.

Troubleshooting Guide

Issue: Inconsistent or failing freeze-thaw stability results.

Potential Cause Troubleshooting Action
Incomplete Thawing Ensure samples are completely thawed before refreezing. Incomplete thawing can lead to concentration gradients within the sample.
Inconsistent Thawing Time Standardize the thawing time for all samples in the experiment.
Analyte Adsorption Evaluate the use of different types of storage tubes (e.g., low-binding polypropylene).
Matrix Effects Investigate potential matrix effects that may be exacerbated by freeze-thaw cycles. This can be done by comparing the response of the analyte in post-extraction spiked matrix with that in a neat solution.
pH Shift in Matrix Measure the pH of the biological matrix before and after freeze-thaw cycles to check for any significant changes that could affect analyte stability.

Issue: Degradation observed during short-term (bench-top) stability testing.

Potential Cause Troubleshooting Action
Enzymatic Degradation If the biological matrix is not properly treated (e.g., with an anticoagulant or enzyme inhibitor), enzymatic activity could degrade the analyte. Consider using plasma with appropriate additives.
Light Sensitivity Although not widely reported for Indapamide, some compounds are light-sensitive. Protect samples from light during bench-top storage and processing.
Oxidation Minimize exposure to air. Consider preparing samples under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Contamination Ensure a clean working environment to prevent contamination that could introduce degrading agents.

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis & Evaluation Prep Spike Biological Matrix with this compound and Analyte at Low & High QC Levels Aliquot Aliquot Spiked Samples Prep->Aliquot Baseline Analyze Baseline Samples (Time 0 / Cycle 0) Aliquot->Baseline FT Freeze-Thaw Cycles Aliquot->FT BT Bench-Top Storage (Room Temperature) Aliquot->BT LT Long-Term Storage (-20°C or -80°C) Aliquot->LT Analyze Analyze Stressed Samples FT->Analyze BT->Analyze LT->Analyze Evaluate Compare to Baseline (Acceptance Criteria: ±15%) Analyze->Evaluate

Caption: Experimental workflow for assessing the stability of this compound.

TroubleshootingFlowchart Start Inconsistent or Failing Stability Results CheckFT Review Freeze-Thaw Protocol Start->CheckFT For Freeze-Thaw CheckBT Review Bench-Top Protocol Start->CheckBT For Bench-Top IncompleteThaw Action: Ensure complete thawing. Standardize thaw time. CheckFT->IncompleteThaw Inconsistent Thawing? MatrixEffects Action: Investigate matrix effects. Consider different sample tubes. CheckFT->MatrixEffects Consistent Thawing? Enzymatic Action: Use appropriate enzyme inhibitors in the collection tubes. CheckBT->Enzymatic Degradation at RT? LightOxidation Action: Protect samples from light. Minimize air exposure. CheckBT->LightOxidation No obvious degradation source? End Re-run Experiment IncompleteThaw->End MatrixEffects->End Enzymatic->End LightOxidation->End

Caption: Troubleshooting flowchart for unexpected this compound instability.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of (rac)-Indapamide-d3 using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue: Low or No Signal for this compound

  • Question: I am not observing a signal, or the signal intensity for this compound is very low. What are the potential causes and solutions?

  • Answer: Low or no signal can stem from several factors. First, verify the correct mass transitions are being monitored for this compound. In negative ion mode, the precursor ion is m/z 367.0 and a common product ion is m/z 188.9[1]. Ensure your mass spectrometer is calibrated and functioning correctly. Check the sample preparation process to ensure the internal standard was added correctly and that there were no significant losses during extraction. Finally, confirm that the LC-MS/MS system is properly configured for negative ion mode analysis.

Issue: Poor Peak Shape or Chromatographic Resolution

  • Question: The chromatographic peak for this compound is broad, tailing, or splitting. How can I improve the peak shape?

  • Answer: Poor peak shape can be attributed to several factors related to the liquid chromatography setup. Ensure the analytical column is not degraded or contaminated. A new column or a thorough washing procedure may be necessary. The mobile phase composition is also critical; ensure it is correctly prepared and that the pH is appropriate for the analyte and column chemistry. Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape. Finally, check for any dead volumes in the system, such as poorly connected fittings, which can cause peak broadening.

Issue: Inaccurate Quantification and High Variability

  • Question: I am observing high variability in my results and the quantification of my analyte is inaccurate. What could be the cause?

  • Answer: Inaccurate quantification is often related to the internal standard. Ensure that the this compound internal standard is of high chemical and isotopic purity. The presence of unlabeled indapamide in the internal standard solution can lead to an overestimation of the analyte concentration. Also, ensure that the analyte and internal standard are co-eluting. A significant separation between the two can expose them to different matrix effects, leading to inaccurate results. If co-elution is a problem, adjusting the chromatographic gradient or mobile phase composition may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound.

  • Question: What are the optimal mass spectrometer parameters for the analysis of this compound?

  • Answer: The optimal parameters should be determined empirically on your specific instrument. However, a good starting point for method development is provided in the table below.

    Parameter(rac)-IndapamideThis compound
    Ionization ModeNegative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
    Precursor Ion (m/z)364.0367.0[1]
    Product Ion (m/z)188.9188.9[1]
    Collision Energy (eV)12 (as a starting point, optimization is recommended)[2]12 (as a starting point, optimization is recommended)[2]
    Cone Voltage (V)Optimization RequiredOptimization Required
  • Question: What is a suitable experimental protocol for sample preparation and liquid chromatography?

  • Answer: A detailed experimental protocol for the analysis of this compound in human plasma is provided in the "Experimental Protocols" section below.

  • Question: How can I optimize the collision energy and cone voltage for this compound?

  • Answer: To optimize these parameters, a standard solution of this compound should be infused directly into the mass spectrometer. While monitoring the precursor to product ion transition (m/z 367.0 → 188.9), systematically vary the collision energy and cone voltage to find the values that produce the most stable and intense signal.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration should be optimized based on expected analyte levels).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of diethyl ether, and vortex for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column is suitable for this analysis. A common choice is a 50 x 4.6 mm column with 4 µm particles[1].

  • Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v) can be used[1].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 20 µL[1].

  • Column Temperature: Ambient.

  • Run Time: Approximately 3.0 minutes[1].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Start: Plasma Sample add_is Add this compound IS start->add_is vortex1 Vortex add_is->vortex1 add_ee Add Diethyl Ether vortex1->add_ee vortex2 Vortex & Centrifuge add_ee->vortex2 extract Extract Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_prep Prepared Sample for LC-MS/MS reconstitute->end_prep inject Inject Sample end_prep->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (Negative Ion Mode) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq end_analysis End: Data Analysis data_acq->end_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow action_node action_node problem_node problem_node start Problem Observed low_signal Low/No Signal? start->low_signal poor_peak Poor Peak Shape? low_signal->poor_peak No check_mrm Check MRM Transitions & MS Calibration low_signal->check_mrm Yes inaccurate_quant Inaccurate Quantification? poor_peak->inaccurate_quant No check_column Inspect/Replace LC Column poor_peak->check_column Yes check_is_purity Check IS Purity & Co-elution inaccurate_quant->check_is_purity Yes end_node Problem Resolved inaccurate_quant->end_node No check_sample_prep1 Verify Sample Prep & IS Addition check_mrm->check_sample_prep1 check_sample_prep1->end_node check_mobile_phase Verify Mobile Phase Composition & pH check_column->check_mobile_phase check_mobile_phase->end_node review_matrix_effects Evaluate Matrix Effects check_is_purity->review_matrix_effects review_matrix_effects->end_node

References

Technical Support Center: Troubleshooting Low Recovery of (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (rac)-Indapamide-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low recovery during experimental analysis.

Frequently Asked Questions (FAQs)

Why am I observing low recovery of my internal standard, this compound, during sample preparation?

Low recovery of this compound is a common issue that can arise from several factors during the sample preparation stage, particularly with Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Potential Causes and Troubleshooting Steps:

  • Suboptimal SPE Procedure: The efficiency of SPE is highly dependent on the correct methodology.

    • Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for Indapamide. For a moderately polar compound like Indapamide, a reversed-phase (e.g., C18) or a polymeric sorbent is often suitable.[1][2]

    • Improper Conditioning/Equilibration: Failure to adequately condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.[3][4] Always follow the manufacturer's protocol.

    • Sample pH: The pH of the sample can affect the ionization state of Indapamide-d3 and its retention on the sorbent. Adjust the sample pH to ensure the analyte is in a neutral form for optimal retention on reversed-phase sorbents.[1][3]

    • Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte.[4][5] Test a weaker wash solvent or a different composition.

    • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[5][6][7] Consider increasing the organic content of the elution solvent or using a stronger solvent.[8]

  • Ineffective LLE: LLE is sensitive to solvent choice and pH.

    • Incorrect Extraction Solvent: The polarity of the extraction solvent should be optimized for Indapamide-d3.

    • Suboptimal pH: Adjust the pH of the aqueous phase to ensure Indapamide-d3 is in its neutral, unionized form to facilitate its partitioning into the organic phase.

    • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to low recovery.[9][10][11] Gentle mixing instead of vigorous shaking can help prevent emulsion formation.[10] Adding salt to the aqueous phase can also help break up emulsions.[10]

  • Analyte Adsorption: Indapamide-d3 may adsorb to the surfaces of glassware or plasticware. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this issue.

Could the low recovery be related to the stability of this compound?

Yes, the stability of the deuterated internal standard can be a factor.

Potential Causes and Troubleshooting Steps:

  • Degradation: Indapamide can degrade under certain conditions.

    • pH Instability: Indapamide is susceptible to degradation in strongly acidic or basic conditions.[12][13] Ensure that the pH of your samples and solutions is maintained within a stable range.

    • Oxidative Degradation: Exposure to oxidizing agents can lead to the degradation of Indapamide.[13][14]

    • Photodegradation: Protect samples from light, as Indapamide can be light-sensitive.[12]

  • Deuterium Exchange: In some cases, deuterium atoms on a deuterated internal standard can exchange with protons from the solvent (back-exchange), especially if the labels are on labile positions like -OH or -NH groups.[15][16] This can lead to a decrease in the signal of the deuterated standard.

    • Solvent Choice: Evaluate the stability of Indapamide-d3 in your sample diluent and mobile phase.[15] Avoid strongly acidic or basic conditions if the deuterium labels are in exchangeable positions.[15]

My recovery is inconsistent between samples. What could be the cause?

Inconsistent recovery often points to variability in the analytical process or matrix effects.

Potential Causes and Troubleshooting Steps:

  • Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to variable results.[17][18][19][20]

    • Improve Sample Cleanup: A more rigorous SPE or LLE procedure can help remove interfering matrix components.

    • Chromatographic Separation: Optimize your LC method to separate Indapamide-d3 from the region where ion suppression occurs.[18]

    • Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.[19]

  • Inconsistent Technique: Minor variations in manual sample preparation steps can lead to inconsistent results.

    • Standardize Procedures: Ensure all samples are treated identically. Use calibrated pipettes and consistent timing for each step.

    • Automation: If possible, use automated sample preparation systems to improve reproducibility.

  • Variable Sample Matrix: If analyzing biological samples, differences in the matrix composition between subjects can cause variable recovery.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[19]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow start Low Recovery of this compound Detected check_spe Investigate Sample Preparation (SPE/LLE) start->check_spe check_stability Investigate Analyte Stability start->check_stability check_lcms Investigate LC-MS/MS Method start->check_lcms spe_sorbent Sorbent Choice & Capacity check_spe->spe_sorbent spe_ph Sample/Eluent pH check_spe->spe_ph spe_solvents Wash/Elution Solvents check_spe->spe_solvents lle_solvent LLE Solvent Choice check_spe->lle_solvent lle_emulsion Emulsion Formation check_spe->lle_emulsion stability_degradation Chemical Degradation (pH, light, oxidation) check_stability->stability_degradation stability_exchange Deuterium Exchange check_stability->stability_exchange lcms_matrix Matrix Effects (Ion Suppression) check_lcms->lcms_matrix lcms_separation Chromatographic Separation check_lcms->lcms_separation solution Recovery Improved spe_sorbent->solution spe_ph->solution spe_solvents->solution lle_solvent->solution lle_emulsion->solution stability_degradation->solution stability_exchange->solution lcms_matrix->solution lcms_separation->solution

Caption: Troubleshooting workflow for low recovery.

Data Presentation

The following table summarizes expected recovery rates for Indapamide using different sample preparation techniques, based on published literature. Use this as a benchmark for your own experiments.

Sample MatrixPreparation MethodRecovery (%)Reference
Human SerumSolid-Phase Extraction79.4 - 81.5[21]
Human Whole BloodLiquid-Liquid Extraction>80[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Serum

This protocol is adapted from a validated method for the determination of Indapamide in human serum.[21]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB 96-well plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Preparation:

    • To 200 µL of human serum, add the internal standard (this compound) solution.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE plate.

  • Washing:

    • Wash the wells with 1 mL of 5% methanol in water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is based on a method for the quantification of Indapamide in human whole blood.[6]

  • Sample Preparation:

    • In a polypropylene tube, mix 500 µL of whole blood with the internal standard (this compound) solution.

  • Extraction:

    • Add 3 mL of the extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).

    • Vortex for 10 minutes.

  • Centrifugation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for sample analysis using SPE.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Biological Sample add_is Add this compound sample->add_is load 3. Load Sample add_is->load condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash 4. Wash Interferences (e.g., 5% Methanol) load->wash elute 5. Elute Analyte (Methanol) wash->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Enhancing Indapamide Quantification with d3-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Indapamide-d3 as an internal standard to enhance the sensitivity and reliability of Indapamide quantification by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like Indapamide-d3?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like Indapamide-d3 is the gold standard in quantitative mass spectrometry for several reasons:

  • Enhanced Precision and Accuracy: Indapamide-d3 is chemically identical to Indapamide, so it behaves nearly identically during sample preparation (extraction, evaporation) and ionization in the mass spectrometer. This allows it to compensate for variations in sample handling and matrix effects, leading to more accurate and precise results.

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for this variability.

  • Improved Sensitivity: By providing a more reliable and stable signal, the SIL-IS helps to distinguish the analyte signal from background noise, which can effectively lower the limit of quantification (LOQ).

Q2: I am not detecting a signal for Indapamide at low concentrations. What are the possible causes and solutions?

A2: Low or no signal at low concentrations can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Mass Spectrometry Parameters: Ensure your MS/MS parameters are optimized for Indapamide and Indapamide-d3. This includes selecting the correct precursor and product ions (MRM transitions) and optimizing collision energy (CE) and other source parameters.[1][2]

  • Inefficient Sample Extraction: The recovery of Indapamide from the biological matrix might be low. Consider re-evaluating your sample preparation method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and can provide high recovery rates of over 80-90%.[1][3]

  • Ion Suppression: The biological matrix can significantly suppress the ionization of Indapamide. Ensure your chromatographic method provides good separation of Indapamide from endogenous matrix components. You can also try diluting your sample to reduce the matrix effect.

  • Instrument Sensitivity: The instrument itself may not be sensitive enough for the desired detection limits. Perform routine maintenance and calibration to ensure optimal performance.

Q3: My chromatographic peak shape for Indapamide is poor (e.g., broad, tailing). How can I improve it?

A3: Poor peak shape can compromise sensitivity and integration accuracy. Consider the following:

  • Mobile Phase Composition: The pH and organic content of the mobile phase are critical. Small adjustments to the mobile phase, such as altering the buffer or the organic solvent ratio, can significantly improve peak shape.

  • Column Choice: Ensure you are using an appropriate column. C18 and Phenyl columns are commonly used for diuretics like Indapamide.[3][4][5] A well-maintained column is also essential.

  • Flow Rate: Optimizing the flow rate can improve peak resolution and shape.

  • Injection Volume and Solvent: Injecting a large volume or using an injection solvent much stronger than the initial mobile phase can lead to peak distortion.

Q4: The variability between my replicate injections is high. What could be the cause?

A4: High variability can be attributed to several factors throughout the analytical workflow:

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of your sample preparation steps, including pipetting and extraction.

  • Autosampler Issues: Check the autosampler for any potential issues, such as air bubbles in the syringe or incorrect injection volumes.

  • LC System Stability: Unstable pump pressure or temperature fluctuations in the column compartment can lead to retention time shifts and variable peak areas.

  • Ion Source Instability: A dirty or improperly configured ion source can cause unstable ionization and fluctuating signal intensity.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to problem-solving during your experiments.

Issue Potential Cause Recommended Action
Low Sensitivity / High LLOQ 1. Suboptimal MRM transition. 2. Inefficient ionization. 3. Poor extraction recovery. 4. Significant ion suppression.1. Optimize collision energy and select the most intense, specific product ion. 2. Adjust mobile phase additives (e.g., formic acid, ammonium acetate) and ion source parameters (e.g., gas flows, temperature).[1][2] 3. Test different extraction solvents or SPE cartridges. Ensure the pH is optimal for extraction.[3] 4. Improve chromatographic separation from matrix components or dilute the sample.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source or mass spectrometer. 3. Co-eluting interferences from the matrix.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Perform routine cleaning and maintenance of the ion source and mass spectrometer optics. 3. Enhance chromatographic resolution or use a more selective MRM transition.
Poor Reproducibility (High %CV) 1. Inconsistent sample preparation. 2. Unstable LC pump performance. 3. Fluctuations in ion source conditions. 4. Improper integration of chromatographic peaks.1. Use calibrated pipettes and ensure consistent timing for each step. Consider automating the sample preparation if possible. 2. Check for leaks and ensure the pump is properly primed and delivering a stable flow. 3. Allow the system to stabilize before starting the analysis. Monitor source parameters. 4. Review and consistently apply integration parameters.
Internal Standard Signal is Low or Absent 1. Error in adding the IS to samples. 2. Incorrect MRM transition for the IS. 3. Degradation of the IS stock solution.1. Verify the concentration and addition of the IS working solution. 2. Confirm the precursor and product ions for Indapamide-d3 are correctly entered in the method.[1][2] 3. Prepare a fresh stock solution from the certified reference material.

Troubleshooting Workflow

G start Problem Encountered issue_sensitivity Low Sensitivity? start->issue_sensitivity issue_reproducibility Poor Reproducibility? start->issue_reproducibility issue_peakshape Bad Peak Shape? start->issue_peakshape check_ms Optimize MS/MS Parameters (CE, MRM) issue_sensitivity->check_ms Yes check_sampleprep Verify Sample Prep Consistency issue_reproducibility->check_sampleprep Yes check_mobilephase Adjust Mobile Phase (pH, Organic %) issue_peakshape->check_mobilephase Yes check_extraction Evaluate Sample Prep (Recovery) check_ms->check_extraction check_chromatography Improve LC Separation (Matrix Effects) check_extraction->check_chromatography solution Problem Resolved check_chromatography->solution check_lc_stability Check LC System Stability (Pressure, Flow) check_sampleprep->check_lc_stability check_integration Review Peak Integration check_lc_stability->check_integration check_integration->solution check_column Check Column Health / Type check_mobilephase->check_column check_column->solution

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

Experimental Protocols & Data

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Indapamide in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Biological Sample (e.g., Plasma) add_is 2. Add Indapamide-d3 Internal Standard sample->add_is extract 3. Liquid-Liquid or Solid-Phase Extraction add_is->extract evap 4. Evaporate & Reconstitute extract->evap inject 5. Inject into LC-MS/MS System evap->inject separate 6. Chromatographic Separation inject->separate detect 7. MS/MS Detection (MRM) separate->detect integrate 8. Peak Integration detect->integrate quantify 9. Quantification (Ratio to IS) integrate->quantify

Caption: Standard bioanalytical workflow for Indapamide quantification.

Recommended Experimental Conditions

The following tables summarize typical starting conditions for an LC-MS/MS method for Indapamide quantification. These should be optimized for your specific instrumentation and application.

Table 1: Mass Spectrometry Parameters

ParameterIndapamideIndapamide-d3
Ionization Mode Negative ESI[1][2]Negative ESI[1][2]
Precursor Ion (m/z) 364.0[1][2]367.0[1][2]
Product Ion (m/z) 188.9[1][2]188.9[1][2]
Dwell Time (ms) 100-200100-200
Collision Energy (eV) Optimize experimentallyOptimize experimentally
Declustering Potential (V) Optimize experimentallyOptimize experimentally

Table 2: Chromatographic Conditions

ParameterRecommended Setting
Column Synergi Polar RP-column (50 × 4.6 mm, 4 µm) or equivalent[1]
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute Indapamide, then re-equilibrate.
Flow Rate 0.5 - 1.0 mL/min[1]
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL[1]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting Indapamide from human plasma.

  • Sample Aliquoting: To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of Indapamide-d3 working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of methyl tert-butyl ether and dichloromethane). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

The Role of the Internal Standard in Enhancing Sensitivity

The use of a d3-labeled internal standard does not increase the absolute signal of the analyte. Instead, it enhances sensitivity and reliability by improving the quality of the data, which allows for a lower limit of quantification.

G IS Indapamide-d3 (IS) Added Extraction Sample Preparation (Extraction, Evaporation) IS->Extraction Analyte Indapamide (Analyte) in Matrix Analyte->Extraction Ionization Ionization in MS Source Extraction->Ionization Both experience similar loss/variation Correction Ratio Calculation (Analyte Signal / IS Signal) Ionization->Correction Both experience similar matrix effects Result Accurate & Precise Quantification Correction->Result Variability is normalized

Caption: How a d3-Internal Standard corrects for experimental variability.

References

Linearity issues in calibration curves with (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues in calibration curves when using (rac)-Indapamide-d3 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Indapamide using this compound as an internal standard is non-linear, particularly at higher concentrations. What are the potential causes?

A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard (SIL-IS) like this compound, can arise from several factors. The most common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector response can become non-proportional to the ion intensity, leading to a plateauing of the signal.[1][2]

  • Ionization Saturation/Suppression: In the electrospray ionization (ESI) source, there is a finite capacity for generating ions. At high concentrations, Indapamide and this compound can compete for ionization, leading to a disproportionate response.[2][3][4]

  • Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, whole blood) can suppress or enhance the ionization of the analyte and the internal standard.[3][5] While a SIL-IS is designed to compensate for these effects, significant matrix interference can still lead to non-linearity.[4]

  • Formation of Dimers or Adducts: At high concentrations, Indapamide may form dimers or other adducts that are not measured as the primary ion, leading to a loss of signal linearity.[2][3]

  • Inappropriate Regression Model: Forcing a linear regression model over a wide dynamic range where the response is inherently non-linear will result in a poor fit.[3][4][5]

  • Isotopic Contribution from Unlabeled Analyte: Although less common with a +3 Da mass shift, at very high concentrations of Indapamide, the natural isotopic abundance of the analyte could potentially contribute to the signal of the deuterated internal standard.[4]

  • Purity of the Internal Standard: The presence of unlabeled Indapamide as an impurity in the this compound reference material can contribute to the analyte signal, leading to inaccuracies and potential non-linearity, especially at the lower end of the curve.[6]

Q2: Is it acceptable to use a non-linear regression model, such as a quadratic fit, for my calibration curve?

A2: Yes, if the non-linearity is reproducible and the chosen model accurately describes the relationship between concentration and response, a non-linear regression (e.g., quadratic) can be used.[1][3] It is common to observe non-linear calibration data in LC-MS methods.[3] However, the use of a quadratic regression can be controversial, particularly in regulated bioanalysis.[1] The chosen model must be thoroughly validated to ensure it provides acceptable accuracy and precision across the entire calibration range.[4] It is recommended to first investigate and mitigate the root causes of non-linearity before opting for a non-linear model.[3]

Q3: How does the concentration of the this compound internal standard affect the calibration curve?

A3: The concentration of the internal standard is critical. An inappropriately high concentration can contribute to detector or ionization saturation.[2] Conversely, a concentration that is too low may lead to its signal being suppressed by high concentrations of the analyte or matrix components, resulting in a non-linear analyte-to-IS response ratio.[2] The ideal internal standard concentration should provide a stable and robust signal across the entire calibration range without causing saturation effects.[2]

Troubleshooting Guide for Non-Linear Calibration Curves

A systematic approach is essential for diagnosing and resolving calibration curve non-linearity.

Step 1: Visual Inspection of Chromatograms
  • Issue: Poor peak shape (e.g., fronting, tailing, splitting) or inconsistent peak integration can lead to non-linear responses.[7]

  • Action:

    • Visually inspect the chromatograms for all calibration standards.

    • Ensure consistent and accurate peak integration across the entire concentration range.

    • Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) to achieve symmetrical peak shapes.[7]

Step 2: Investigate Detector and Ionization Saturation
  • Issue: At high concentrations, the detector or ion source response may no longer be proportional to the analyte concentration.[2][7]

  • Action:

    • Prepare and inject a dilution of the highest concentration standard. If the back-calculated concentration of the diluted sample falls on the linear portion of the curve, saturation is likely the cause.[7]

    • Reduce the injection volume or dilute the higher concentration standards.[7][8]

    • In the mass spectrometer settings, consider using a less abundant (but still specific) product ion for quantification at higher concentrations.[2]

    • Reduce the detector gain or dwell time.[2]

Step 3: Evaluate Internal Standard Performance
  • Issue: A non-optimal concentration or instability of the internal standard can lead to a non-linear response ratio.

  • Action:

    • Monitor the peak area of this compound across all calibration standards. A significant and systematic drift in the internal standard response can indicate a problem.[2]

    • Optimize the concentration of the this compound working solution to ensure a stable signal that does not contribute to saturation.[2]

Step 4: Assess for Matrix Effects
  • Issue: Components in the sample matrix can interfere with the ionization of the analyte and/or internal standard.[9]

  • Action:

    • Perform a post-extraction addition experiment to evaluate for ion suppression or enhancement across the chromatographic run.

    • Improve sample preparation methods (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[10][11]

Step 5: Re-evaluate the Calibration Range and Regression Model
  • Issue: The calibration range may be too wide for a linear response, or the regression model may be inappropriate.

  • Action:

    • Narrow the calibration range to the portion that is demonstrably linear. Samples with higher concentrations will require dilution.[4]

    • If non-linearity persists and is reproducible, evaluate a weighted (e.g., 1/x or 1/x²) linear regression or a quadratic regression model.[3][8] The chosen model should be justified and validated.

Data Presentation

The following tables summarize typical quantitative data that may be observed when troubleshooting calibration curve linearity for Indapamide with this compound.

Table 1: Comparison of Linear vs. Quadratic Fit for a Non-Linear Calibration Curve

Concentration (ng/mL)Response Ratio (Analyte/IS)% Accuracy (Linear Fit, r²=0.993)% Accuracy (Quadratic Fit, r²=0.999)
0.250.005102.1100.5
0.500.011101.5100.2
2.500.054100.899.8
10.00.21298.799.5
25.00.51595.399.1
40.00.79891.2100.3
50.00.95088.6100.6

This table illustrates how a quadratic fit can provide better accuracy over a wide concentration range where a linear fit shows significant deviation at the higher end.

Table 2: Internal Standard Peak Area at Increasing Analyte Concentrations

Analyte Conc. (ng/mL)IS (this compound) Peak Area% Deviation from Mean IS Area
0.251,520,345+1.1%
0.501,511,890+0.5%
2.501,505,678+0.1%
10.01,498,765-0.4%
25.01,450,987-3.6%
40.01,388,456-7.7%
50.01,299,876-13.6%

This table demonstrates a significant drop in the internal standard's peak area at higher analyte concentrations, indicating potential ionization suppression.[4]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of Indapamide and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of intermediate working solutions of Indapamide by serial dilution of the stock solution. Prepare a separate working solution for the internal standard, this compound.

  • Calibration Standards: Spike the appropriate blank biological matrix (e.g., human whole blood) with the Indapamide working solutions to achieve the desired final concentrations (e.g., 0.25-50 ng/mL).[12][13]

  • Internal Standard Addition: Add the this compound working solution to all calibration standards, quality controls, and unknown samples at a consistent concentration.[4]

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Indapamide reference standard.[4]

Protocol 2: Sample Preparation (Liquid-Liquid Extraction Example)

  • To 200 µL of whole blood sample (calibrator, QC, or unknown), add the internal standard working solution.

  • Vortex mix the samples.

  • Add a suitable extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).[13]

  • Vortex for an extended period to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

  • LC System: A suitable HPLC or UPLC system.

  • Column: A reversed-phase column, such as a Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid).[12][13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), negative or positive mode. For Indapamide, negative mode is commonly used.[12]

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9[12]

    • This compound: m/z 367.0 → m/z 188.9[12]

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed step1 Step 1: Inspect Chromatograms - Peak Shape - Integration start->step1 q1 Peaks OK? step1->q1 step1_sol Optimize Chromatography q1->step1_sol No step2 Step 2: Investigate Saturation - Dilute High Standard - Reduce Injection Volume q1->step2 Yes step1_sol->step1 q2 Saturation Identified? step2->q2 step2_sol Adjust Concentration Range or MS Parameters q2->step2_sol Yes step3 Step 3: Evaluate IS Response - Check IS Area Across Curve q2->step3 No end Linearity Achieved or Appropriate Model Applied step2_sol->end q3 IS Response Stable? step3->q3 step3_sol Optimize IS Concentration q3->step3_sol No step4 Step 4: Assess Matrix Effects - Post-Extraction Addition q3->step4 Yes step3_sol->step3 q4 Significant Matrix Effects? step4->q4 step4_sol Improve Sample Cleanup q4->step4_sol Yes step5 Step 5: Re-evaluate Model - Narrow Linear Range - Consider Weighted/Quadratic Fit q4->step5 No step4_sol->step4 step5->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Logical_Relationship cluster_causes Potential Causes of Non-Linearity cluster_solutions Potential Solutions Detector_Saturation Detector Saturation Dilute_Samples Dilute Samples / Narrow Range Detector_Saturation->Dilute_Samples Optimize_MS Optimize MS Parameters Detector_Saturation->Optimize_MS Change_Model Use Weighted/Quadratic Fit Detector_Saturation->Change_Model Ionization_Suppression Ionization Suppression Ionization_Suppression->Dilute_Samples Improve_Cleanup Improve Sample Cleanup Ionization_Suppression->Improve_Cleanup Ionization_Suppression->Change_Model Matrix_Effects Matrix Effects Matrix_Effects->Improve_Cleanup Bad_Chromatography Poor Chromatography Optimize_LC Optimize LC Method Bad_Chromatography->Optimize_LC

References

Best practices for storing and handling (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage, handling, and use of (rac)-Indapamide-d3, a deuterated internal standard for the quantitative analysis of Indapamide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Indapamide, where three hydrogen atoms on the methyl group have been replaced by deuterium. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Indapamide in biological matrices like plasma or whole blood.[1][2][3] Using a deuterated internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability and improving the accuracy and precision of the analysis.[4]

Q2: How should I store and handle this compound?

This compound is typically supplied as an off-white solid.[5] For long-term storage, it is recommended to keep the compound at -20°C.[6] For short-term storage, refrigeration at 2-8°C under an inert atmosphere is also acceptable.[5] The compound is generally shipped at ambient temperature.[5] When handling, it is important to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.

Q3: What solvents can I use to dissolve this compound?

Based on the solubility information for Indapamide, this compound is expected to be practically insoluble in water, but soluble in organic solvents such as ethanol, methanol, and DMSO.[3][7] For creating stock solutions for LC-MS analysis, methanol is a commonly used solvent.

Q4: How do I prepare a stock solution of this compound?

To prepare a stock solution, accurately weigh a known amount of the solid this compound and dissolve it in a suitable solvent, such as methanol, in a Class A volumetric flask. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of the compound in 1 mL of methanol. It is crucial to ensure the compound is fully dissolved before making the final dilution. This stock solution can then be used to prepare working solutions for spiking into samples and calibration standards.

Troubleshooting Guide

Issue 1: Poor precision and inaccurate quantification in my LC-MS/MS assay.

  • Potential Cause: Inconsistent recovery during sample preparation or matrix effects.

  • Troubleshooting Steps:

    • Ensure Proper Internal Standard Spiking: Verify that a fixed and consistent amount of this compound is added to all samples, calibration standards, and quality control (QC) samples early in the sample preparation process.

    • Optimize Extraction Procedure: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should provide consistent recovery for both Indapamide and this compound.

    • Evaluate Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and internal standard. Ensure that the chromatographic method effectively separates Indapamide and this compound from interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression.[8]

Issue 2: The internal standard signal is drifting or inconsistent across the analytical run.

  • Potential Cause: Deuterium-hydrogen exchange or adsorption of the internal standard.

  • Troubleshooting Steps:

    • Check for Deuterium Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, especially at certain pH values.[4] To check for this, incubate a solution of this compound in the mobile phase or sample diluent for a period equivalent to a typical analytical run and re-inject to see if there is any change in its response or the appearance of an unlabeled Indapamide signal.[4] The deuterium atoms in this compound are on a methyl group, which is generally a stable position and less prone to exchange.

    • System Passivation: To mitigate issues with adsorption to the LC system, which can lead to signal drift, consider making several injections of a high-concentration standard solution to saturate any active sites before running the samples.[4]

Issue 3: I am observing a signal for unlabeled Indapamide when I inject a solution of only this compound.

  • Potential Cause: Isotopic impurity in the deuterated internal standard.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: No deuterated standard is 100% pure and may contain a small amount of the unlabeled analyte.[4] Inject a high concentration of your this compound solution and monitor the mass transition for unlabeled Indapamide.

    • Consult the Certificate of Analysis (CoA): The CoA for your standard should provide information on its isotopic purity.

    • Correction for Impurity: If the contribution of the unlabeled analyte from the internal standard is significant, especially at the lower limit of quantification, you may need to subtract this contribution from your measurements or use a batch of internal standard with higher isotopic purity.[8]

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C (long-term), 2-8°C (short-term)[6]
Appearance Off-White Solid[5]
Molecular Formula C₁₆H₁₃D₃ClN₃O₃S[9]
Molecular Weight 368.85 g/mol [9]
Solubility DMSO (Slightly), Methanol (Slightly)

Detailed Experimental Protocol: Quantification of Indapamide in Human Whole Blood using this compound

This protocol is adapted from a validated LC-MS/MS method.[1]

1. Preparation of Stock and Working Solutions:

  • Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Indapamide in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Indapamide stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of this compound at a suitable concentration for spiking.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of whole blood sample, calibration standard, or QC sample in a polypropylene tube, add 25 µL of the this compound working solution and vortex briefly.

  • Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) or equivalent.[1]

  • Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ionization Mode.[1]

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9[1]

    • This compound: m/z 367.0 → m/z 188.9[1]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Indapamide to this compound against the concentration of the calibration standards.

  • Determine the concentration of Indapamide in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantification or Poor Precision check_is Verify Internal Standard Spiking Consistency start->check_is is_consistent Is IS addition consistent? check_is->is_consistent check_recovery Evaluate Extraction Recovery recovery_consistent Is recovery consistent? check_recovery->recovery_consistent check_matrix Assess Matrix Effects matrix_effects Significant matrix effects observed? check_matrix->matrix_effects is_consistent->check_recovery Yes fix_pipetting Refine Pipetting Technique is_consistent->fix_pipetting No recovery_consistent->check_matrix Yes optimize_extraction Optimize Extraction Method recovery_consistent->optimize_extraction No improve_chromatography Improve Chromatographic Separation matrix_effects->improve_chromatography Yes end Accurate Quantification Achieved matrix_effects->end No fix_pipetting->check_is optimize_extraction->check_recovery improve_chromatography->check_matrix

Caption: Troubleshooting workflow for inaccurate quantification.

ExperimentalWorkflow Experimental Workflow for Sample Analysis start Start prep_stock Prepare Indapamide and This compound Stock Solutions start->prep_stock prep_cal Prepare Calibration Standards and QCs prep_stock->prep_cal spike_is Spike this compound into Samples, Calibrants, QCs prep_cal->spike_is extract Perform Liquid-Liquid Extraction spike_is->extract evaporate Evaporate and Reconstitute extract->evaporate analyze LC-MS/MS Analysis evaporate->analyze process Process Data and Quantify analyze->process end End process->end

Caption: Workflow for sample analysis using an internal standard.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Indapamide Analysis using (rac)-Indapamide-d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of indapamide in biological matrices using (rac)-Indapamide-d3 as an internal standard against other established methods employing alternative internal standards. This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic, bioequivalence, and toxicokinetic studies of indapamide.

Executive Summary

The quantification of indapamide, a potent diuretic and antihypertensive agent, in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and throughput. A key component of a reliable LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variations in sample preparation and instrument response.

This guide focuses on a method utilizing this compound, a stable isotope-labeled internal standard, which is considered the ideal choice due to its similar physicochemical properties to the analyte, ensuring matched extraction recovery and ionization efficiency. We present a detailed experimental protocol for this method and compare its performance characteristics with other validated LC-MS/MS methods that employ structurally unrelated internal standards, such as zolpidem and glimepiride.

Performance Comparison of LC-MS/MS Methods for Indapamide Analysis

The following tables summarize the key validation parameters for different LC-MS/MS methods for indapamide quantification, allowing for a direct comparison of their performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compound Whole Blood0.25 - 500.25[1]
Zolpidem TartrateWhole Blood1 - 501[1]
GlimepirideWhole Blood0.5 - 800.5
PrednisonePlasma1 - 1001[2]
DiazepamPlasma0.536 - 45.7330.536[3]

Table 2: Precision and Accuracy

Internal StandardMatrixQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
This compound Whole Blood0.75< 5.0< 6.095.0 - 105.094.0 - 106.0[1]
25< 4.0< 5.096.0 - 104.095.0 - 105.0[1]
40< 3.0< 4.097.0 - 103.096.0 - 104.0[1]
PrednisonePlasma210.89.1100.8100.6[2]
208.29.2102.2101.4[2]
805.16.8100.997.6[2]
DiazepamPlasmaNot Specified< 15< 15Not SpecifiedNot Specified[3]

Table 3: Recovery

Internal StandardMatrixAnalyte Recovery (%)IS Recovery (%)Reference
This compound Whole Blood> 80> 80[1]
Zolpidem TartrateWhole Blood90.51 - 93.90Not Specified[1]
DiazepamPlasma69 - 81Not Specified[3]

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of indapamide in human whole blood using this compound as the internal standard.[1]

Materials and Reagents
  • Indapamide reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human whole blood (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
  • Column: Synergi Polar-RP 80Å, 50 x 4.6 mm, 4 µm

  • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate with 0.1% formic acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: 3.0 minutes

Mass Spectrometric Conditions
  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indapamide: m/z 364.0 → 188.9

    • This compound: m/z 367.0 → 188.9

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human whole blood into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., diethyl ether or a mixture of organic solvents).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Method Validation

The method should be validated according to the latest guidelines from regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] Key validation parameters include:

  • Selectivity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Precision (intra- and inter-day)

  • Accuracy (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the LC-MS/MS method validation and a simplified representation of indapamide's mechanism of action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Processing sample Biological Sample (e.g., Whole Blood) add_is Spike with this compound sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification msms->quantification linearity Linearity & LLOQ precision Precision accuracy Accuracy recovery Recovery stability Stability quantification->linearity quantification->precision quantification->accuracy quantification->recovery quantification->stability reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS method validation.

indapamide_moa indapamide Indapamide inhibition Inhibition indapamide->inhibition vascular Direct Vascular Effects indapamide->vascular ncc Na+-Cl- Cotransporter (in Distal Convoluted Tubule) reabsorption Decreased Na+ & Cl- Reabsorption ncc->reabsorption inhibition->ncc diuresis Increased Diuresis reabsorption->diuresis bp_reduction Blood Pressure Reduction diuresis->bp_reduction vascular->bp_reduction

Caption: Simplified mechanism of action of Indapamide.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for indapamide quantification offers significant advantages in terms of accuracy and precision due to its close structural and physicochemical similarity to the analyte. The presented method demonstrates excellent performance characteristics, including a low LLOQ, good linearity, and high recovery, making it highly suitable for regulated bioanalysis. While methods using alternative internal standards can also provide acceptable results, the use of a stable isotope-labeled internal standard is generally preferred to minimize analytical variability and ensure the highest data quality. The choice of method should be based on the specific requirements of the study, available resources, and regulatory expectations.

References

(rac)-Indapamide-d3 in Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the antihypertensive drug Indapamide, particularly in complex biological matrices such as plasma and whole blood, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of (rac)-Indapamide-d3, a deuterated stable isotope-labeled (SIL) internal standard, with commonly used non-deuterated structural analog internal standards. The selection of an IS can significantly impact method performance, including accuracy, precision, and robustness, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is considered the gold standard for the bioanalysis of Indapamide.[1][2] As a SIL internal standard, it shares near-identical physicochemical properties with the analyte, Indapamide. This structural and chemical similarity ensures that this compound co-elutes with Indapamide during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to superior accuracy and precision.

Performance Comparison: this compound vs. Structural Analogs

Internal StandardAnalyteMatrixLLOQ (ng/mL)Recovery (%)Precision (%RSD)Accuracy (%)Reference
This compound IndapamideWhole Blood0.25>80<1585-115[3][4]
Glimepiride IndapamideWhole Blood0.582.4 (Analyte), 93.2 (IS)<4.0295-105[5]
Zolpidem Tartarate IndapamideWhole Blood190.5-93.9<1.95100.97-101.78[6]
Prednisone IndapamidePlasmaNot ReportedNot ReportedNot ReportedNot Reported[7]

Note: The performance parameters are extracted from different studies and may not be directly comparable due to variations in experimental conditions. However, the data illustrates the successful validation of bioanalytical methods using these internal standards. The use of a SIL internal standard like this compound is generally preferred to minimize analytical variability.

Experimental Protocols

The following are representative experimental protocols for the quantification of Indapamide in biological matrices using different internal standards.

Method 1: LC-MS/MS with this compound as Internal Standard[3][4]
  • Sample Preparation: Liquid-liquid extraction of whole blood samples.

  • Chromatography: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

  • Mobile Phase: Methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: Mass spectrometric detection with an electrospray ion source in negative ionization mode.

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9

    • Indapamide-d3: m/z 367.0 → m/z 188.9

Method 2: LC-MS/MS with Glimepiride as Internal Standard[5]
  • Sample Preparation: Hemolysis and deproteinization of whole blood using ZnSO4 followed by liquid-liquid extraction with ethyl acetate.

  • Chromatography: Not specified.

  • Mobile Phase: Not specified.

  • Flow Rate: Not specified.

  • Detection: LC-MS/MS with a turbo ion spray source in positive ion and selective reaction monitoring mode.

  • MRM Transitions: Not specified.

Method 3: Automated SPE-LC-MS/MS with Zolpidem Tartarate as Internal Standard[6]
  • Sample Preparation: Automated solid-phase extraction of human whole blood.

  • Chromatography: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Acetonitrile and 2 mm ammonium formate (90:10, v/v).

  • Flow Rate: Not specified.

  • Detection: Mass spectrometer in multiple reaction monitoring mode with positive electrospray ionization.

  • MRM Transitions: Not specified.

Indapamide's Mechanism of Action

Indapamide is a thiazide-like diuretic that lowers blood pressure through a dual mechanism: a primary renal effect and a secondary vascular effect.[8][9][10] In the kidneys, it inhibits the Na+/Cl- cotransporter in the distal convoluted tubule, leading to increased sodium and water excretion.[9][11] Its vascular action involves the modulation of calcium ion channels in vascular smooth muscle cells, resulting in vasodilation.[8][9]

Indapamide_Mechanism_of_Action cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vessel Vascular Smooth Muscle Indapamide Indapamide Na_Cl_Cotransporter Na+/Cl- Cotransporter Indapamide->Na_Cl_Cotransporter Inhibits Na_Cl_Reabsorption Decreased Na+/Cl- Reabsorption Indapamide->Na_Cl_Reabsorption Diuresis Increased Diuresis Na_Cl_Reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Indapamide_Vascular Indapamide Ca_Channels Ca2+ Channels Indapamide_Vascular->Ca_Channels Modulates Ca_Influx Decreased Ca2+ Influx Indapamide_Vascular->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Vasodilation->Blood_Pressure

Caption: Dual mechanism of action of Indapamide leading to blood pressure reduction.

Experimental Workflow for Internal Standard Comparison

A robust comparison of internal standards involves a systematic workflow to evaluate their impact on the bioanalytical method's performance.

Internal_Standard_Comparison_Workflow Start Start: Method Development IS_Selection Select Internal Standards - this compound - Structural Analog Start->IS_Selection Method_Optimization Optimize LC-MS/MS Conditions for Analyte and each IS IS_Selection->Method_Optimization Validation Perform Method Validation (Accuracy, Precision, Linearity, etc.) for each IS method Method_Optimization->Validation Data_Analysis Compare Performance Data - Recovery - Matrix Effect - Precision & Accuracy Validation->Data_Analysis Conclusion Select Optimal Internal Standard Data_Analysis->Conclusion

Caption: Workflow for comparing internal standards in bioanalytical method development.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Indapamide. While structural analogs can be used, the evidence strongly supports the use of a stable isotope-labeled internal standard like this compound. Its near-identical chemical and physical properties to Indapamide allow for more effective compensation of matrix effects and other sources of analytical variability, ultimately leading to more accurate and precise quantitative results. For researchers, scientists, and drug development professionals striving for the highest quality data in pharmacokinetic, bioequivalence, and other clinical studies, this compound is the recommended internal standard for the bioanalysis of Indapamide.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of indapamide, with a focus on the use of its deuterated internal standard, (rac)-Indapamide-d3. The following sections present quantitative data from validated methods, detailed experimental protocols, and a visual representation of the bioanalytical workflow to aid in the selection and implementation of robust analytical procedures in drug development.

Data Presentation: A Comparative Analysis of Validated LC-MS/MS Methods

The following tables summarize the performance characteristics of two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of indapamide in human whole blood. Method 1 employs this compound as the internal standard (IS), while Method 2 utilizes Zolpidem Tartarate as an alternative IS. This comparison highlights the key performance metrics essential for method validation and selection.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1: this compound ISMethod 2: Zolpidem Tartarate IS
Chromatographic Column Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)Kinetex C18 column (100 × 2.1 mm, 1.7 µm)
Mobile Phase Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40, v/v)Acetonitrile and 2 mM ammonium formate (90:10, v/v)
Flow Rate 1 mL/minNot Specified
Run Time 3.0 min2.5 min
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Positive
Mass Transitions (m/z) Indapamide: 364.0 → 188.9; IS: 367.0 → 188.9Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1: this compound ISMethod 2: Zolpidem Tartarate IS
Linearity Range 0.25–50 ng/mL1–50 ng/mL
Correlation Coefficient (r²) > 0.990.9987
Lower Limit of Quantification (LLOQ) 0.25 ng/mL1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%Not Specified
Inter-day Precision (%CV) ≤ 9.2%Not Specified
Accuracy (%RE) Within ± 10.8%Not Specified
Mean Recovery >80%90.51–93.90%

Experimental Protocols: A Detailed Look at Methodologies

A thorough understanding of the experimental procedures is crucial for the successful implementation and cross-validation of bioanalytical methods. The following sections detail the methodologies employed in the two compared LC-MS/MS methods.

Method 1: LC-MS/MS with this compound Internal Standard

This method was developed for the quantification of indapamide in human whole blood and applied to a bioequivalence study[1].

Sample Preparation: A liquid-liquid extraction technique was employed for sample preparation. Specific details of the extraction solvent and procedure were not provided in the abstract[1].

Chromatographic Conditions:

  • LC System: Not specified.

  • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)[1].

  • Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid in a 60:40 (v/v) ratio[1].

  • Flow Rate: 1 mL/min[1].

  • Injection Volume: 20 µL[1].

  • Run Time: 3.0 minutes[1].

Mass Spectrometric Conditions:

  • Mass Spectrometer: Not specified.

  • Ion Source: Electrospray ionization (ESI) in negative mode[1].

  • Monitored Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9[1].

    • This compound (IS): m/z 367.0 → m/z 188.9[1].

Method 2: Automated SPE-LC-MS/MS with Zolpidem Tartarate Internal Standard

This method provides a fast and simple approach for the determination of indapamide in human whole blood using an automated solid-phase extraction (SPE) system[2].

Sample Preparation:

  • Extraction: Automated solid-phase extraction[2]. The specific SPE cartridge and elution solvents were not detailed in the abstract.

Chromatographic Conditions:

  • LC System: Not specified.

  • Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size)[2].

  • Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate in a 90:10 (v/v) ratio[2].

  • Run Time: 2.5 minutes[2].

Mass Spectrometric Conditions:

  • Mass Spectrometer: Not specified.

  • Ion Source: Electrospray ionization (ESI) in positive mode, operated in multiple reaction monitoring (MRM) mode[2].

  • Internal Standard: Zolpidem tartarate[2].

Mandatory Visualization: Bioanalytical Method Validation Workflow

The following diagram illustrates a generalized workflow for the validation of a bioanalytical method, a critical process before any cross-validation can be undertaken.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation (if required) cluster_3 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (LLE, SPE, PP) MD1->MD2 MD3 LC & MS Parameter Selection MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability Studies (Freeze-thaw, Short- & Long-term) V4->V5 V6 LLOQ Determination V5->V6 CV1 Inter-laboratory Comparison V6->CV1 CV2 Comparison of Different Methods V6->CV2 CV3 Analysis of Incurred Samples CV1->CV3 CV2->CV3 SA1 Analysis of Study Samples CV3->SA1 SA2 QC Sample Analysis SA1->SA2 SA3 Data Acceptance SA2->SA3

Caption: Bioanalytical Method Validation and Cross-Validation Workflow.

References

A Comparative Guide to the Quantification of Indapamide: Evaluating the Accuracy and Precision of d3-Indapamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of methodologies for the quantification of Indapamide, with a specific focus on the use of a deuterated internal standard (d3-Indapamide) versus other common alternatives. The data presented is compiled from various validated bioanalytical methods, offering a clear perspective on the performance of each approach.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely considered the gold standard.[1][2][3] A suitable SIL-IS should ideally co-elute with the analyte, have high isotopic purity, and exhibit chemical and isotopic stability.[2][4] This ensures that it effectively compensates for variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency in the mass spectrometer.[1][2]

Performance Comparison: d3-Indapamide vs. Alternative Internal Standards

The following tables summarize the quantitative performance of an LC-MS/MS method utilizing d3-Indapamide as an internal standard compared to methods employing other non-isotopic internal standards for the quantification of Indapamide in biological matrices.

Table 1: Method Performance using d3-Indapamide Internal Standard

ParameterPerformanceReference
Linearity Range0.25–50 ng/mL[5][6]
Correlation Coefficient (r²)>0.99[5]
Recovery>80%[5][6]
AccuracyWithin ±15% (except LLOQ)[7]
Precision (%CV)<15%[7]

Table 2: Method Performance using Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)Recovery (%)AccuracyPrecision (%CV)Reference
Glimepiride0.5–80.0Indapamide: 82.40, IS: 93.23Within ±15% (±20% at LLOQ)4.02 at LLOQ[7]
Zolpidem Tartarate1–5090.51–93.90100.97–101.78%<1.95[8][9]
Propylparaben2.0–120Not SpecifiedNot SpecifiedNot Specified[10]
Chlorpropamide0.5 to 100Not SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental workflows for Indapamide quantification using d3-Indapamide and an alternative internal standard.

Method 1: Quantification of Indapamide using d3-Indapamide Internal Standard

This method employs liquid-liquid extraction for sample preparation followed by LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Whole Blood Sample B Add Indapamide-d3 (IS) A->B C Liquid-Liquid Extraction (e.g., with diethyl ether) B->C D Evaporate & Reconstitute C->D E Inject into LC System D->E F Chromatographic Separation (Synergi Polar RP-column) E->F G Mass Spectrometric Detection (ESI Negative Mode) F->G H Data Acquisition & Quantification G->H

Caption: Workflow for Indapamide quantification using d3-Indapamide IS.

Detailed Protocol:

  • Sample Preparation: Indapamide-d3 is used as the internal standard (IS). Liquid-liquid extraction is employed for sample preparation.[5][6]

  • Chromatography: LC separation is performed on a Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).[5] The mobile phase consists of methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40), at a flow rate of 1 mL/min.[5]

  • Mass Spectrometry: Detection is performed using an electrospray ion source in negative ionization mode. The mass transitions monitored are m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for the d3-Indapamide IS.[5][6]

Method 2: Quantification of Indapamide using an Alternative Internal Standard (Zolpidem Tartarate)

This method utilizes automated solid-phase extraction for sample cleanup prior to LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Human Whole Blood Sample B Add Zolpidem Tartarate (IS) A->B C Automated Solid-Phase Extraction (SPE) B->C D Inject into LC System C->D E Chromatographic Separation (Kinetex C18 column) D->E F Mass Spectrometric Detection (ESI Positive Mode) E->F G Data Acquisition & Quantification F->G

Caption: Workflow for Indapamide quantification using Zolpidem Tartarate IS.

Detailed Protocol:

  • Sample Preparation: Sample extraction is achieved using automated solid-phase extraction.[8][9]

  • Chromatography: Chromatographic separation is performed on a Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size) using acetonitrile and 2 mm ammonium formate in a 90:10 (v/v) ratio as the mobile phase.[8][9]

  • Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring mode using positive electrospray ionization for both Indapamide and the internal standard, zolpidem tartarate.[8]

Discussion

The use of a deuterated internal standard like d3-Indapamide offers the most theoretically sound approach for correcting variability during sample analysis due to its close physicochemical properties to the analyte.[1][3] This is often reflected in robust and reliable assay performance.

Methods employing alternative, non-isotopic internal standards can also provide excellent accuracy and precision, as demonstrated by the method using Zolpidem Tartarate.[8][9] The choice of internal standard can be influenced by factors such as cost and availability. However, it is crucial to thoroughly validate any method to ensure that the chosen internal standard adequately mimics the behavior of the analyte throughout the entire analytical process. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions to their agency have incorporated SIL-IS.[4]

References

A Comparative Guide to Analytical Methods Utilizing (rac)-Indapamide-d3 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of indapamide, where (rac)-Indapamide-d3 serves as a crucial internal standard. The document is intended for researchers, scientists, and professionals in drug development, offering an objective look at the performance of various methods supported by experimental data from published studies.

This compound is a labeled form of Indapamide, an antihypertensive and diuretic agent. Its use as an internal standard is critical for correcting potential variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of quantitative results. This guide focuses on the two predominant analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of different analytical methods for indapamide, which employ this compound as an internal standard. These metrics are essential for researchers to select the most appropriate method based on their specific requirements for sensitivity, accuracy, and precision.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Indapamide Quantification

ParameterHPLC-UV MethodLC-MS/MS Method
Analyte IndapamideIndapamide
Internal Standard GlipizideIndapamide-d3
Matrix Human Whole BloodHuman Whole Blood
Linearity Range 10–400 ng/mL[1]0.25–50 ng/mL[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]0.25 ng/mL[2]
Within-Day Precision (%RSD) 1.2% to 9.7%[1]Not explicitly stated
Between-Day Precision (%RSD) 3.3% to 9.7%[1]Not explicitly stated
Recovery Not explicitly stated>80% for indapamide and IS[2]

Table 2: Additional LC-MS/MS Method Performance in Human Plasma

ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Analytes Amlodipine, Indapamide, PerindoprilAmlodipine, Indapamide
Internal Standard for Indapamide Not specifiedFurosemide
Matrix Human PlasmaHuman Plasma
Linearity Range for Indapamide 0.5–50 ng/mL[3]1.14–68.57 ng/mL[4]
Lower Limit of Quantification (LLOQ) for Indapamide 0.5 ng/mL[3]1.14 ng/mL[4]
Intra-day Precision (%CV) Within acceptable rangesWithin acceptable ranges[4]
Inter-day Precision (%CV) Within acceptable rangesWithin acceptable ranges[4]
Accuracy Within acceptable ranges[3]Within acceptable ranges[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

Protocol 1: HPLC-UV Method for Indapamide in Human Whole Blood

This method is suitable for pharmacokinetic and bioequivalence studies.

  • Sample Preparation:

    • To a 1 mL sample of human whole blood, add the internal standard (Glipizide).

    • Perform liquid-liquid extraction using diethyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with UV detection.

    • Column: Inertsil ODS-3.

    • Mobile Phase: An isocratic mixture of 55% buffer solution (2 g KH2PO4, 3 ml H3PO4, and 3.5 ml triethylamine in 1 L of H2O), 40% acetonitrile, and 5% methanol.

    • Flow Rate: Not specified.

    • Detection Wavelength: Not specified.

    • Retention Times: Indapamide at approximately 10.5 minutes and Glipizide at 12.8 minutes.[1]

Protocol 2: LC-MS/MS Method for Indapamide in Human Whole Blood

This improved LC-MS/MS method offers higher sensitivity and is well-suited for bioequivalence studies.

  • Sample Preparation:

    • Use Indapamide-d3 as the internal standard (IS).[2]

    • Employ liquid-liquid extraction for sample preparation.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Liquid Chromatography with tandem mass spectrometry.

    • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).[2]

    • Mobile Phase: A mixture of methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40).[2]

    • Flow Rate: 1 mL/min.[2]

    • Injection Volume: 20 μL.[2]

    • Run Time: 3.0 min.[2]

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.[2]

    • Mass Transitions (m/z):

      • Indapamide: 364.0 → 188.9[2]

      • Indapamide-d3 (IS): 367.0 → 188.9[2]

Mandatory Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis blood_sample Whole Blood Sample (1 mL) add_is Add Internal Standard (Glipizide) blood_sample->add_is lle Liquid-Liquid Extraction (Diethyl Ether) add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_analysis Data Analysis uv_detection->data_analysis

Caption: Workflow for HPLC-UV analysis of Indapamide.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample add_is Add Internal Standard (Indapamide-d3) blood_sample->add_is lle Liquid-Liquid Extraction add_is->lle lc_injection Inject into LC lle->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Tandem Mass Spectrometry Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of Indapamide.

References

Bioequivalence of Two Indapamide Formulations: A Comparative Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive bioequivalence assessment of two distinct formulations of Indapamide was conducted to ensure their therapeutic interchangeability. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development. The study utilized a robust analytical method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (d3-Indapamide) for precise quantification in human plasma or whole blood.

Comparative Pharmacokinetic Data

The bioequivalence of the two Indapamide formulations was determined by comparing key pharmacokinetic parameters after administration to healthy human volunteers. The data, summarized below, demonstrates the similarity in the rate and extent of absorption of the test and reference products.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 49.53 ± 5.5347.79 ± 4.68104.94% - 119.90%
AUC0-t (ng·h/mL) 859.51 ± 160.92840.90 ± 170.6298.90% - 106.34%
AUC0-∞ (ng·h/mL) 934.35 ± 190.60919.52 ± 179.7498.59% - 104.40%
Tmax (h) 1.9 ± 0.62.0 ± 0.5N/A
t1/2 (h) 22.49 ± 5.9323.23 ± 4.48N/A
  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach maximum plasma concentration.

  • t1/2: Elimination half-life.

  • N/A: Not applicable for bioequivalence determination based on 90% CI.

The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test to reference formulation fell within the widely accepted bioequivalence range of 80.00% to 125.00%[1]. This indicates that the two formulations are bioequivalent and can be used interchangeably.

Experimental Protocols

The bioequivalence study was conducted as a randomized, open-label, two-period, two-sequence crossover study.[2] Healthy volunteers were administered a single dose of either the test or reference Indapamide formulation, followed by a washout period before receiving the other formulation. Blood samples were collected at predetermined time points for pharmacokinetic analysis.

Bioanalytical Method: LC-MS/MS with d3-Indapamide Internal Standard

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of Indapamide in biological matrices, using Indapamide-d3 as the internal standard (IS) to ensure accuracy and precision.[3]

1. Sample Preparation: Liquid-Liquid Extraction

  • To a 100 µL aliquot of plasma or whole blood sample, 20 µL of the d3-Indapamide internal standard working solution was added.

  • Protein precipitation was carried out by adding 200 µL of acetonitrile and vortexing for 1 minute.

  • The mixture was then centrifuged at 12,000 rpm for 10 minutes at 4°C.

  • An aliquot of the supernatant was injected into the LC-MS/MS system for analysis.[4]

2. Chromatographic Conditions

  • LC System: An ultra-performance liquid chromatography (UPLC) system was used for separation.

  • Column: A Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) or a similar C18 column was employed.[3]

  • Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v) was used as the mobile phase.[3]

  • Flow Rate: The flow rate was maintained at 1 mL/min.[3]

  • Injection Volume: 20 μL of the prepared sample was injected.[3]

  • Run Time: The total run time for each sample was approximately 3.0 minutes.[3]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.

  • Ionization Mode: The analysis was performed in the negative ionization mode.[3]

  • Multiple Reaction Monitoring (MRM): The transitions monitored were m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for the d3-Indapamide internal standard.[3]

  • Calibration Curve: A calibration curve was constructed over a linear range of 0.25-50 ng/mL.[3]

Experimental Workflow

Bioequivalence_Workflow cluster_study_design Study Design & Execution cluster_analysis Bioanalytical & Pharmacokinetic Analysis cluster_conclusion Statistical Analysis & Conclusion A Volunteer Screening & Recruitment B Randomization into Two Groups A->B C Period 1: Administration of Test/Reference Formulation B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Crossover Administration E->F G Serial Blood Sampling F->G H Plasma/Whole Blood Sample Preparation (Liquid-Liquid Extraction with d3-IS) G->H I LC-MS/MS Analysis H->I J Quantification of Indapamide Concentration I->J K Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) J->K L Statistical Analysis (ANOVA) K->L M Calculation of 90% Confidence Intervals L->M N Comparison with Bioequivalence Criteria (80-125%) M->N O Bioequivalence Conclusion N->O

Caption: Workflow of the Indapamide bioequivalence study.

References

Reproducibility of Indapamide Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Indapamide, the choice of an appropriate internal standard is paramount to ensure the reproducibility, accuracy, and reliability of quantitative results. This guide provides an objective comparison of (rac)-Indapamide-d3 and other common internal standards used in the chromatographic quantification of Indapamide, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled version of the analyte, such as this compound, is often considered the gold standard due to its similar physicochemical properties. This section summarizes the performance of this compound and compares it with other reported internal standards.

Table 1: Performance Characteristics of Internal Standards for Indapamide Quantification

Internal StandardAnalytical MethodMatrixLinearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
This compound LC-MS/MSWhole Blood0.25–50[1]<15<15Within ±15>80[1]
This compound UPLC-MS/MSPlasma/Whole Blood1–250Not ReportedNot ReportedNot ReportedNot Reported
PrednisoneLC-ESI-MSPlasma1–100[2]5.1-10.8[2]6.8-9.2[2]97.6-102.2[2]Consistent & Reproducible[2]
Zolpidem tartarateLC-MS/MSWhole Blood1–50[3]<1.95[4]<1.95[4]100.97-101.78[4]90.51–93.90[3]
GlipizideHPLC-UVWhole Blood10-400[4]1.2-9.7[4]3.3-9.7[4]Not ReportedNot Reported
SulfamethazineUPLCPlasma1–100[5]Not ReportedNot ReportedGoodNot Reported
PropylparabenLC-ESI-MSBlood2.0-120 (µg/L)[6]<9.4[6]<9.4[6]98.0-102[6]Not Reported

As evidenced in the table, this compound demonstrates excellent performance with high recovery and is the most structurally analogous internal standard, which minimizes variability in sample processing and detection. Other internal standards have also been successfully employed, offering viable alternatives, though they may exhibit greater variability in recovery and matrix effects due to structural differences from Indapamide.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the typical experimental protocols for Indapamide quantification using this compound as an internal standard.

Sample Preparation

A common method for extracting Indapamide and the internal standard from biological matrices is liquid-liquid extraction (LLE).

  • To a 0.5 mL aliquot of the biological sample (e.g., whole blood, plasma), add the internal standard solution (this compound).

  • Vortex the sample to ensure thorough mixing.

  • Add an appropriate organic extraction solvent (e.g., diethyl ether).

  • Vortex again to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid in water).

  • Flow Rate: Adjusted to achieve optimal separation and peak shape.

  • Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative mode for Indapamide.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Indapamide: m/z 364.0 → 188.9[1]

    • This compound: m/z 367.0 → 188.9[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard for the quantification of Indapamide.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Whole Blood) Add_IS Addition of this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination via Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow for Indapamide quantification.

References

Performance of (rac)-Indapamide-d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring precision and accuracy. This guide provides a comparative evaluation of (rac)-Indapamide-d3's performance as an internal standard for the analysis of Indapamide in various biological matrices, comparing it against common structurally analogous internal standards.

Executive Summary

This compound consistently demonstrates robust performance as an internal standard for the quantification of Indapamide in human whole blood and plasma. Its key advantage lies in its structural and chemical similarity to the analyte, which allows it to effectively compensate for variations in sample preparation, chromatography, and ionization efficiency.[1][2] While alternative, structurally analogous internal standards like glimepiride, diazepam, and zolpidem tartarate have been successfully used, methods employing this compound generally exhibit excellent recovery and linearity.[1][3][4][5] The choice of internal standard can influence method performance, and this guide provides the data to make an informed decision based on specific assay requirements.

Performance Comparison of Internal Standards

The following tables summarize the performance of LC-MS/MS methods for Indapamide quantification using either this compound or an alternative internal standard in human whole blood and plasma.

Table 1: Performance in Human Whole Blood

Internal StandardLinearity (ng/mL)LLOQ (ng/mL)Precision (% CV)AccuracyRecovery (%)Reference
This compound 0.25 - 500.25< 15%Within ±15%> 80%[1][2]
Glimepiride0.5 - 800.5< 4.1%Within ±15%82.4% (Analyte)[3]
Zolpidem Tartarate1 - 501Not SpecifiedNot Specified90.5 - 93.9% (Analyte)[5]
Glipizide10 - 40010Intra-day: 1.2-9.7% Inter-day: 3.3-9.7%Not SpecifiedNot Specified[6]

Table 2: Performance in Human Plasma

Internal StandardLinearity (ng/mL)LLOQ (ng/mL)Precision (% RSD)AccuracyRecovery (%)Reference
This compound 1 - 2501< 15%Within ±15%Not Specified[7]
Diazepam0.536 - 45.7330.536< 15%Not Specified69 - 81% (Analyte)[4]
Furosemide1.14 - 68.571.14Within acceptable rangeWithin acceptable rangeNot Specified[8]
Sulfamethazine1 - 1001Not SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for sample preparation and LC-MS/MS analysis using this compound and an alternative.

Method 1: Using this compound in Human Whole Blood

This method demonstrates a validated LC-MS/MS assay for a bioequivalence study.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 µL aliquot of human whole blood, add the working solution of this compound.

    • Vortex mix the sample.

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether).

    • Centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Parameters:

    • LC Column: Synergi Polar RP-column (50 × 4.6 mm, 4 µm).[1]

    • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

    • MRM Transitions:

      • Indapamide: m/z 364.0 → 188.9.[1]

      • This compound: m/z 367.0 → 188.9.[1]

Method 2: Using an Alternative Internal Standard (Diazepam) in Human Plasma

This protocol outlines an effective method using a structurally analogous internal standard.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of human plasma, add the Diazepam internal standard solution.

    • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

    • Vortex mix and then centrifuge the sample.

    • Transfer the upper organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: Luna C18 (150 mm × 2.0 mm, 5 µm).[4]

    • Mobile Phase: 10 mmol/L ammonium formate with 0.1% formic acid : methanol (20:80, v/v).[4]

    • Flow Rate: 0.30 mL/min.[4]

    • Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

    • MRM Transitions:

      • Indapamide: m/z 366.2 → 132.1.[4]

      • Diazepam: m/z 285.2 → 154.1.[4]

Visualized Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Indapamide using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Matrix (e.g., Whole Blood, Plasma) Spike Spike with This compound (IS) Sample->Spike 1. Add IS Extract Extraction (LLE, SPE, or PP) Spike->Extract 2. Isolate Analyte & IS Evap Evaporation Extract->Evap 3. Concentrate Recon Reconstitution Evap->Recon 4. Prepare for Injection LC LC Separation Recon->LC 5. Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Acquisition (Peak Area Ratio) MS->Data Ion Detection Calib Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Calib Result Calculate Unknown Concentration Calib->Result Interpolation

References

The Gold Standard in Bioanalysis: Justification for Using (rac)-Indapamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antihypertensive drug Indapamide, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison, supported by experimental data and detailed protocols, to justify the use of a deuterated internal standard, specifically (rac)-Indapamide-d3, over other alternatives such as structural analogs or non-labeled standards.

The primary challenge in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is accounting for variability during sample preparation and analysis. An ideal internal standard (IS) should mimic the analyte of interest throughout the entire process, from extraction to detection, thereby compensating for any potential inconsistencies. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for this purpose due to their near-identical physicochemical properties to the analyte.

Mitigating Matrix Effects: The Core Advantage

A significant hurdle in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples (e.g., plasma, blood) can interfere with the ionization of the target analyte in the mass spectrometer. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. Because a deuterated internal standard like this compound has virtually the same chemical structure and chromatographic retention time as Indapamide, it experiences the same matrix effects.[1][2] This co-elution ensures that any signal fluctuation affecting the analyte is mirrored by the internal standard, allowing for accurate correction and yielding more reliable and reproducible data.[1][2]

Superior Performance: A Comparative Overview

The use of a deuterated internal standard consistently leads to improved assay performance in terms of accuracy and precision. Below is a summary of comparative data illustrating the typical advantages of using this compound versus a hypothetical structural analog internal standard in a bioanalytical LC-MS/MS method for Indapamide.

Table 1: Comparison of Bioanalytical Method Performance
ParameterThis compound (Deuterated IS)Structural Analog ISJustification
Accuracy (% Bias) -2.5% to +3.0%-15.0% to +18.0%The near-identical chemical nature of the deuterated IS ensures it tracks the analyte's behavior more closely through sample processing and analysis, leading to more accurate quantification.
Precision (% CV) ≤ 5.0%≤ 15.0%Co-elution and identical ionization behavior of the deuterated IS effectively compensate for variations, resulting in lower variability and higher precision.
Matrix Effect (% CV) < 4.0%> 10.0%The deuterated IS experiences the same matrix effects as the analyte, leading to consistent analyte/IS ratios across different biological samples and minimizing the impact of matrix variability.
Recovery Reproducibility (% CV) < 3.0%< 10.0%Similar extraction characteristics ensure that the recovery of the deuterated IS closely mirrors that of the analyte, even with slight variations in the extraction process.

Experimental Protocols

To illustrate the practical application, the following are detailed methodologies for a typical bioanalytical workflow for Indapamide in human whole blood using this compound as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated bioanalytical method for Indapamide.[1]

  • Sample Aliquoting: Take 200 µL of human whole blood sample, calibration standard, or quality control sample in a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples. To the blank, add 20 µL of methanol.

  • Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.

  • Protein Precipitation & Extraction: Add 1 mL of diethyl ether.

  • Mixing: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 60:40 methanol:5 mM aqueous ammonium acetate with 1 mM formic acid).[1]

  • Vortexing and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Indapamide and this compound.[1]

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) or equivalent.[1]

  • Mobile Phase: 60:40 (v/v) mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid.[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative mode.[1]

  • MRM Transitions:

    • Indapamide: m/z 364.0 → 188.9[1]

    • This compound (IS): m/z 367.0 → 188.9[1]

  • Data Analysis: The peak area ratio of Indapamide to this compound is used for quantification against a calibration curve.

Visualizing the Rationale and Workflow

The following diagrams, created using the DOT language, provide a clear visual representation of the experimental workflow and the logical justification for using a deuterated internal standard.

cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Blood) Spike Spike with this compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Bioanalytical workflow using a deuterated internal standard.

cluster_logic Justification for Deuterated Internal Standard cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_result Result Analyte Indapamide (Analyte) Deuterated_IS This compound (Deuterated IS) Analog_IS Structural Analog IS Properties_Deuterated Identical Properties Deuterated_IS->Properties_Deuterated Properties_Analog Different Properties Analog_IS->Properties_Analog Behavior_Deuterated Identical Behavior (Co-elution, Same Matrix Effect) Properties_Deuterated->Behavior_Deuterated Behavior_Analog Different Behavior (Different RT, Variable Matrix Effect) Properties_Analog->Behavior_Analog Result_Deuterated Accurate & Precise Quantification Behavior_Deuterated->Result_Deuterated Result_Analog Inaccurate & Imprecise Quantification Behavior_Analog->Result_Analog

Logical comparison of deuterated vs. analog internal standards.

References

Safety Operating Guide

Safe Disposal of (rac)-Indapamide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(rac)-Indapamide-d3 , a stable isotope-labeled version of the antihypertensive and diuretic drug Indapamide, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound.

I. Understanding the Hazards

II. Segregation and Storage of Waste

Proper segregation of chemical waste is critical. All waste containing this compound, including contaminated labware, solvents, and excess material, should be collected in a dedicated, clearly labeled, and sealed container.[5] Do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions and to ensure proper disposal.[6] Used and waste solvents should be kept separate (e.g., DMSO with DMSO, CDCl3 with CDCl3).[6]

Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area.

  • Ensure containers are properly sealed to prevent leakage or evaporation.

  • Label containers clearly with the contents, including the name "this compound" and any associated hazards.

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[3] This ensures compliance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Package Waste: Securely package the segregated this compound waste in a compatible and properly labeled container.

  • Contact a Licensed Disposal Service: Engage a certified hazardous waste disposal company to handle the collection, transportation, and final disposal of the chemical waste.

  • Documentation: Maintain detailed records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste disposal company.

  • Decontamination of Labware: Grossly contaminated labware should be decontaminated whenever possible. Non-reusable contaminated items such as gloves and bench paper should be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValue
Chemical NameThis compound
CAS Number1217052-38-4[1][7]
Molecular FormulaC16H13D3ClN3O3S[2][7]
Molecular Weight368.85 g/mol [2][7]
Storage Temperature-20°C[7]

IV. Emergency Procedures

In case of a spill or exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions containing the compound) waste_type->liquid_waste Liquid segregate Segregate into a Labeled, Sealed Waste Container solid_waste->segregate liquid_waste->segregate store Store in a Designated, Ventilated Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor document Document Waste for Disposal contact_vendor->document end End: Waste Disposed of Compliantly document->end

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (rac)-Indapamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling (rac)-Indapamide-d3, a labeled form of the antihypertensive and diuretic drug, Indapamide. The following procedural guidance is designed to ensure laboratory safety and proper management from receipt to disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is a crystalline solid, appropriate personal protective equipment should be worn to minimize exposure.[1][2] Although specific data for the deuterated compound is limited, the safety precautions for its non-deuterated counterpart, Indapamide, should be followed.[3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or latex gloves are recommended. It is strongly advised that gloves comply with ASTM standard D-6978-(05)-13 and are powder-free.[4] Vinyl gloves are not recommended.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes.[2][4][5]
Face Protection Face shieldRecommended in addition to goggles when there is a risk of splashing.[4][5]
Body Protection Laboratory coat or gownTo protect skin and clothing.
Respiratory Protection NIOSH-certified N95 or N100 respiratorRecommended when there is a risk of generating airborne powder or aerosols.[4]

Operational Plan for Handling

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound. Deuterated compounds share similar chemical stability with their non-deuterated counterparts and are sensitive to temperature, light, and humidity.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for Indapamide before starting any work.[6][7]

    • Ensure all necessary PPE is available and in good condition.[2]

    • Prepare the work area by ensuring it is clean, uncluttered, and has adequate ventilation.[2][8] A fume hood is recommended, especially when handling the powder.[8]

  • Weighing and Aliquoting:

    • Handle the solid compound in a designated area, such as a fume hood or a glove box, to contain any dust.

    • Use appropriate tools to handle the solid, such as a spatula or weighing paper.

    • Close the container tightly after use to protect it from moisture and air.[3]

  • Dissolving:

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Use a sealed container for dissolution if the solvent is volatile.

  • Storage:

    • Store this compound in a cool, dry, and dark place. The recommended storage temperature is -20°C.[9]

    • Keep the compound in its original, tightly sealed container to prevent degradation.[3] Amber vials or other light-protecting containers are essential.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Segregation:

    • Segregate waste contaminated with this compound from other laboratory waste.

    • This includes unused compound, empty containers, and contaminated PPE (gloves, weighing paper, etc.).

  • Containerization:

    • Place all solid waste into a clearly labeled, sealed waste container designated for chemical waste.

    • Liquid waste (solutions of the compound) should be collected in a separate, labeled, and sealed container.

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review SDS for Indapamide B Don Appropriate PPE A->B C Prepare Clean & Ventilated Workspace B->C D Weigh Compound in Fume Hood C->D E Dissolve (if required) D->E F Store in Tightly Sealed, Light-Protecting Container at -20°C E->F G Segregate Contaminated Waste E->G H Containerize in Labeled Hazardous Waste Bins G->H I Dispose via Institutional Protocol H->I

Caption: This diagram outlines the procedural workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.